Olivetol-d9
Description
Properties
IUPAC Name |
5-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-2-3-4-5-9-6-10(12)8-11(13)7-9/h6-8,12-13H,2-5H2,1H3/i1D3,2D2,3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMPFYJSHJGOPE-YNSOAAEFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=CC(=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CC1=CC(=CC(=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10487424 | |
| Record name | Olivetol-d9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10487424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137125-92-9 | |
| Record name | Olivetol-d9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10487424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Isotopic Purity of Olivetol-d9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of Olivetol-d9, a deuterated analog of Olivetol. This compound serves as a crucial precursor in the synthesis of labeled cannabinoids, such as tetrahydrocannabinol (THC), for use in various research applications.[1][2] The determination of its isotopic purity is paramount for ensuring the accuracy and reliability of studies involving this compound.
Understanding Isotopic Purity and Enrichment
In the context of deuterated compounds like this compound, "isotopic purity" and "isotopic enrichment" are key parameters. Isotopic enrichment refers to the percentage of a specific isotope (in this case, deuterium) at a particular labeled position within a molecule.[3] Isotopic purity, on the other hand, represents the proportion of molecules in a sample that contain the desired number of deuterium atoms. It is important to note that a high isotopic enrichment at each labeled site contributes to a high overall isotopic purity of the compound.[3]
The isotopic purity of commercially available deuterated compounds can vary between lots and suppliers. Therefore, experimental verification is essential for rigorous scientific research.
Quantitative Data Summary
The precise isotopic purity of a specific batch of this compound must be determined experimentally. The following table summarizes the typical data obtained from the analytical methods described in the subsequent sections.
| Parameter | Typical Value | Method of Determination |
| Chemical Identity | Confirmed as 5-(nonydeuterio-pentyl)benzene-1,3-diol | Mass Spectrometry, NMR Spectroscopy |
| Molecular Formula | C₁₁H₇D₉O₂ | Mass Spectrometry |
| Molecular Weight | 189.3 g/mol | Mass Spectrometry |
| Isotopic Enrichment (per D site) | >98% (Lot-specific) | Mass Spectrometry, NMR Spectroscopy |
| Isotopic Purity (d9 species) | >95% (Lot-specific) | Mass Spectrometry |
| Chemical Purity | >98% | HPLC, GC-MS |
Experimental Protocols for Determining Isotopic Purity
The determination of isotopic purity for deuterated compounds like this compound primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the isotopic distribution and abundance of deuterium-labeled compounds.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is used. Liquid chromatography (LC) may be coupled with the mass spectrometer (LC-HRMS) for sample introduction and to separate the analyte from any impurities.
-
Data Acquisition: The instrument is operated in full scan mode to acquire the mass spectrum of the molecular ion ([M+H]⁺ or [M-H]⁻).
-
Data Analysis:
-
The monoisotopic mass of the unlabeled Olivetol (C₁₁H₁₆O₂) is calculated.
-
The theoretical monoisotopic mass of this compound (C₁₁H₇D₉O₂) is calculated.
-
The acquired mass spectrum is analyzed to identify the ion corresponding to this compound.
-
The isotopic cluster, which includes the peak for the fully deuterated (d9) species and peaks for species with fewer deuterium atoms (d8, d7, etc.), is examined.
-
The relative abundance of each isotopic peak is used to calculate the isotopic purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the positions of deuterium labeling and to estimate isotopic enrichment.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition:
-
¹H NMR: A standard proton NMR spectrum is acquired. The absence or significant reduction of signals corresponding to the protons on the pentyl chain confirms successful deuteration.
-
²H NMR: A deuterium NMR spectrum is acquired. The presence of signals at the chemical shifts corresponding to the pentyl chain confirms the location of the deuterium labels.
-
-
Data Analysis:
-
In the ¹H NMR spectrum, the integration of any residual proton signals in the deuterated positions is compared to the integration of a known, non-deuterated proton signal (e.g., aromatic protons) to estimate the level of deuteration.
-
The ²H NMR spectrum provides direct evidence of the deuterium incorporation at the expected positions.
-
Workflow for Isotopic Purity Determination
The following diagram illustrates the logical workflow for determining the isotopic purity of this compound.
Caption: Workflow for determining the isotopic purity of this compound.
Signaling Pathways and Logical Relationships
The determination of isotopic purity is a direct analytical process and does not involve biological signaling pathways. The logical relationship in this context is the sequential application of analytical techniques to arrive at a conclusive purity value, as depicted in the workflow diagram above. The combination of mass spectrometry and NMR spectroscopy provides a comprehensive and robust assessment of the isotopic integrity of this compound.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 137125-92-9 [amp.chemicalbook.com]
- 3. Enrichment â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Olivetol-d9: Chemical Structure, Properties, and Applications
This technical guide provides a comprehensive overview of this compound, a deuterated analog of olivetol. It covers its chemical structure, physicochemical properties, and its critical role as a precursor in the synthesis of labeled cannabinoids for research and analytical applications. This document also details relevant experimental protocols and visualizes key pathways and workflows to support advanced research and development.
Chemical Structure and Properties
This compound is a synthetic derivative of olivetol where nine hydrogen atoms on the pentyl side chain have been replaced with deuterium. This isotopic labeling makes it an invaluable tool in mass spectrometry-based analytical methods for tracing and quantifying cannabinoids.
Chemical Structure:
-
IUPAC Name: 5-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)benzene-1,3-diol[1]
-
Synonyms: 1,3-Dihydroxy-5-pentylbenzene-d9, 5-n-Amylresorcinol-d9, 5-n-Pentylresorcinol-d9[1][2]
Image Source: PubChem CID 12313718[1]
Physicochemical Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₇D₉O₂ | [2] |
| Molecular Weight | 189.30 g/mol | |
| CAS Number | 137125-92-9 | |
| Appearance | Neat |
Table 2: Comparative Properties of Olivetol
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆O₂ | |
| Molecular Weight | 180.247 g/mol | |
| CAS Number | 500-66-3 | |
| Appearance | Colorless solid | |
| Melting Point | 40-41 °C | |
| Boiling Point | 162-164 °C at 5 mmHg |
Experimental Protocols
This compound is primarily used as a starting material for the synthesis of deuterated cannabinoids, which serve as internal standards in quantitative analytical methods.
The synthesis of deuterated tetrahydrocannabinol (THC) and its analogs from this compound typically involves the acid-catalyzed condensation with a suitable terpene.
Objective: To synthesize deuterated Δ⁹-THC using this compound and a terpene alcohol.
Materials:
-
This compound
-
(+)-p-mentha-2,8-dien-1-ol or a similar terpene derivative
-
Lewis Acid Catalyst (e.g., Boron Trifluoride Etherate (BF₃·OEt₂))
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Quenching solution (e.g., saturated sodium bicarbonate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Methodology:
-
Reaction Setup: Dissolve this compound in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to a reduced temperature, typically between -10 °C and 0 °C, using an ice-salt or dry ice-acetone bath.
-
Addition of Reactants: Add the terpene derivative to the cooled solution, followed by the slow, dropwise addition of the Lewis acid catalyst.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within a few hours.
-
Quenching: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing and Drying: Wash the combined organic phase with brine, then dry it over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product is then purified using column chromatography (e.g., silica gel) to isolate the pure deuterated THC analog.
Deuterated cannabinoids synthesized from this compound are ideal internal standards for the accurate quantification of their non-deuterated counterparts in biological matrices.
Objective: To quantify a target cannabinoid in a sample using its deuterated analog as an internal standard.
Methodology:
-
Sample Preparation:
-
Spike a known amount of the deuterated cannabinoid internal standard into the unknown sample (e.g., plasma, urine, or oral fluid) and into each calibration standard.
-
Perform an extraction to isolate the cannabinoids from the matrix. This can be a liquid-liquid extraction (LLE) with a solvent like hexane or a solid-phase extraction (SPE) using a suitable cartridge (e.g., Oasis HLB).
-
-
Chromatographic Separation:
-
Reconstitute the dried extract in the initial mobile phase.
-
Inject the sample into an HPLC or UHPLC system equipped with a C18 column.
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid and 2 mM ammonium formate) and an organic component (e.g., methanol or acetonitrile).
-
-
Mass Spectrometric Detection:
-
The eluent from the LC is directed to a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.
-
Set the instrument to monitor for at least two specific precursor-to-product ion transitions for both the target analyte and the deuterated internal standard.
-
-
Quantification:
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown sample by interpolating its area ratio on the calibration curve.
-
Visualized Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key biological interactions and experimental processes involving Olivetol and its deuterated form.
This diagram outlines the core chemical reaction for producing deuterated cannabinoids.
Caption: Synthetic workflow for deuterated Δ⁹-THC from this compound.
This diagram illustrates the typical workflow for analyzing cannabinoids using an internal standard synthesized from this compound.
Caption: Analytical workflow for cannabinoid quantification.
This diagram shows the inhibitory role of olivetol and the agonist/antagonist activity of its derivatives on key biological targets. Note that this information is based on the non-deuterated form, Olivetol, as it is the pharmacologically active moiety.
Caption: Biological targets of Olivetol and its derivatives.
References
Synthesis Routes for Deuterated Olivetol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis routes for deuterated olivetol, a critical building block in the preparation of isotopically labeled cannabinoids for use in metabolic studies, pharmacokinetic research, and as internal standards for quantitative analysis. Detailed experimental protocols, comparative quantitative data, and visual representations of the synthetic pathways are presented to facilitate practical application in a research and development setting.
Introduction
Olivetol (5-pentylresorcinol) is a key precursor in the biosynthesis and chemical synthesis of various cannabinoids, including tetrahydrocannabinol (THC) and cannabidiol (CBD).[1][2][3] Deuterium-labeled analogs of olivetol are invaluable tools for researchers, enabling precise quantification in complex biological matrices and elucidation of metabolic pathways. The introduction of deuterium can be achieved through several synthetic strategies, primarily involving either direct hydrogen-deuterium (H-D) exchange on the aromatic ring or the construction of the molecule from deuterated starting materials. This guide will explore two principal approaches: acid-catalyzed deuteration of the aromatic ring and a multi-step synthesis involving a Grignard reaction for side-chain deuteration.
I. Acid-Catalyzed Aromatic Deuteration
A common and direct method for introducing deuterium onto the aromatic ring of phenols is through acid-catalyzed H-D exchange.[4] This electrophilic substitution reaction is particularly effective at the ortho and para positions, which are activated by the hydroxyl groups of the resorcinol moiety.
Experimental Protocol: Acid-Catalyzed Deuteration using a Polymer-Supported Acid Catalyst (Amberlyst-15)
This method offers the advantage of a heterogeneous catalyst that can be easily removed by filtration.[4]
1. Catalyst Preparation:
-
Dry Amberlyst-15 resin in a desiccator over sulfuric acid under high vacuum for 24 hours.
2. Reaction Setup:
-
In a sealed tube under a nitrogen atmosphere, dissolve olivetol (2 mmol) in deuterium oxide (D₂O, 12 mL).
-
Add the dried Amberlyst-15 catalyst resin (100 mg per 100 mg of olivetol).
3. Reaction:
-
Heat the mixture for 24 hours at 110°C in an oil bath, with the exclusion of light.
4. Work-up:
-
After cooling, filter the catalyst.
-
Extract the deuterated olivetol from the aqueous solution with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic phase over anhydrous magnesium sulfate and remove the solvent under reduced pressure.
Quantitative Data
| Parameter | Value/Range | Citation |
| Catalyst | Amberlyst-15 | |
| Deuterium Source | Deuterium Oxide (D₂O) | |
| Reaction Temperature | 110°C | |
| Reaction Time | 24 hours | |
| Isotopic Purity | Dependent on reaction conditions; typically high for activated positions. |
Note: Specific yield and isotopic purity for deuterated olivetol using this exact method were not detailed in the provided search results, but high deuterium incorporation is expected at the activated aromatic positions.
Visualizing the Pathway
Caption: Acid-catalyzed deuteration of olivetol's aromatic ring.
II. Synthesis of Side-Chain Deuterated Olivetol via Grignard Reaction
This approach allows for the specific introduction of deuterium into the pentyl side chain of olivetol. The following is a representative synthesis for 5’-(²H₃)olivetol, which introduces the deuterium label in the penultimate step. A similar strategy is employed for the synthesis of ¹³C-labeled olivetol, demonstrating the versatility of this pathway for isotopic labeling.
Experimental Workflow
This synthesis involves a multi-step process starting from 3,5-dimethoxybenzoic acid. The key steps leading to the introduction of deuterium are outlined below.
Caption: Workflow for the synthesis of side-chain deuterated olivetol.
Experimental Protocols
1. Preparation of 4-(3,5-Dimethoxyphenyl)-1-bromobutane (Intermediate):
-
This intermediate is prepared in several steps from 3,5-dimethoxybenzoic acid. The acid is first reduced and then converted to 3,5-dimethoxybenzyl bromide.
-
A cross-coupling reaction with allylmagnesium bromide extends the chain by three carbons.
-
Subsequent hydroboration-oxidation of the terminal olefin followed by bromination yields the desired 4-(3,5-dimethoxyphenyl)-1-bromobutane.
2. Grignard Reaction with Deuterated Methyl Magnesium Iodide:
-
To a solution of 4-(3,5-dimethoxyphenyl)-1-bromobutane, add deuterated methyl magnesium iodide (CD₃MgI) in the presence of dilithium tetrachlorocuprate (Li₂CuCl₄) as a catalyst. This cross-coupling reaction introduces the trideuteromethyl group at the terminus of the side chain.
3. Demethylation to 5’-(²H₃)Olivetol:
-
The resulting deuterated dimethoxyolivetol is demethylated using trimethylsilyliodide to yield the final product, 5’-(²H₃)olivetol.
Quantitative Data
| Parameter | Value/Range | Citation |
| Starting Material | 3,5-Dimethoxybenzoic Acid | |
| Deuterating Agent | Deuterated Methyl Magnesium Iodide (CD₃MgI) | |
| Catalyst for Deuteration Step | Dilithium Tetrachlorocuprate (Li₂CuCl₄) | |
| Demethylating Agent | Trimethylsilyliodide | |
| Overall Yield | 13% |
III. Characterization and Isotopic Purity
The isotopic purity and the position of deuterium incorporation are critical parameters for deuterated compounds. These are typically determined using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H NMR: The disappearance or reduction in the integration of signals corresponding to the deuterated positions confirms the incorporation of deuterium.
-
¹³C NMR: Can also be used to confirm deuteration levels.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to determine the distribution of isotopologues (molecules with different numbers of deuterium atoms) and calculate the overall isotopic purity.
Conclusion
The synthesis of deuterated olivetol can be effectively achieved through two primary strategies. Acid-catalyzed H-D exchange offers a direct route to deuterate the aromatic ring, while a multi-step synthesis involving a Grignard reaction with a deuterated reagent allows for specific labeling of the pentyl side chain. The choice of method will depend on the desired position of deuteration and the specific requirements of the research application. The protocols and data presented in this guide provide a solid foundation for the practical synthesis and characterization of deuterated olivetol for use in advanced scientific research.
References
CAS number and molecular weight of Olivetol-d9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Olivetol-d9, a deuterated form of olivetol, which serves as a crucial precursor and internal standard in the synthesis and analysis of cannabinoids. This document outlines its chemical properties, a representative synthetic protocol for its use, and its role in the broader context of cannabinoid research.
Core Chemical and Physical Data
This compound is a stable isotope-labeled analog of olivetol. The deuterium labeling makes it an invaluable tool in mass spectrometry-based analytical methods for the accurate quantification of cannabinoids and for metabolic studies. The key quantitative data for this compound are summarized in the table below.
| Property | Value | Citations |
| CAS Number | 137125-92-9 | [1][2][3] |
| Molecular Formula | C₁₁H₇D₉O₂ | [2][4] |
| Molecular Weight | 189.3 g/mol | |
| Monoisotopic Mass | 189.171520462 Da | |
| Appearance | Off-white to Pale Yellow Solid | |
| Solubility | Soluble in Chloroform, Methanol | |
| Storage Temperature | -20°C |
Role in Cannabinoid Synthesis and Research
This compound is primarily utilized as a precursor in the synthesis of deuterated cannabinoids, such as Δ⁹-tetrahydrocannabinol (Δ⁹-THC). These labeled cannabinoids are essential as internal standards in quantitative analytical methods, like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), to correct for matrix effects and variations during sample preparation and analysis. The use of stable isotope-labeled internal standards significantly improves the accuracy and precision of cannabinoid quantification in biological matrices.
The general synthetic approach involves the condensation of this compound with a suitable terpene derivative, often in the presence of a Lewis acid catalyst. This reaction mimics the final steps of cannabinoid biosynthesis.
Experimental Protocols: Synthesis of Labeled Δ⁹-THC
While specific, detailed protocols for the synthesis of deuterated THC using this compound are often proprietary, a representative experimental procedure can be outlined based on analogous syntheses of labeled cannabinoids. The following protocol describes a general method for the condensation of this compound with a terpene to yield a labeled cannabinoid.
Objective: To synthesize deuterated Δ⁹-tetrahydrocannabinol (Δ⁹-THC-d9) from this compound.
Materials:
-
This compound
-
(+)-p-mentha-2,8-dien-1-ol or a similar chiral monoterpenoid alcohol
-
A Lewis acid catalyst (e.g., boron trifluoride etherate (BF₃·Et₂O) or p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Chromatography supplies (e.g., silica gel, solvents for elution)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in the anhydrous solvent.
-
Addition of Reagents: To the stirred solution, add the chiral monoterpenoid alcohol.
-
Catalysis: Cool the reaction mixture in an ice bath and slowly add the Lewis acid catalyst.
-
Reaction Monitoring: Allow the reaction to proceed at a controlled temperature (this can range from 0°C to room temperature depending on the catalyst and solvent) and monitor the progress using an appropriate technique such as thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Quenching: Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product using column chromatography on silica gel to isolate the desired labeled Δ⁹-THC isomer.
Diagrams and Workflows
Diagram 1: General Synthetic Workflow for Labeled Cannabinoids
The following diagram illustrates the general workflow for the synthesis of a deuterated cannabinoid using this compound as a precursor.
Diagram 2: Simplified Biosynthetic Pathway of Cannabinoids
This diagram shows the natural biosynthetic pathway of major cannabinoids, highlighting the central role of olivetolic acid, the non-deuterated precursor of olivetol. Olivetol can be formed from olivetolic acid via decarboxylation.
References
- 1. inis.iaea.org [inis.iaea.org]
- 2. Synthesis of [13C4]-labeled ∆9-Tetrahydrocannabinol and 11-nor-9-Carboxy-∆9-tetrahydrocannabinol as Internal Standards for Reducing Ion Suppressing/Alteration Effects in LC/MS-MS Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inis.iaea.org [inis.iaea.org]
- 4. researchgate.net [researchgate.net]
Solubility of Olivetol-d9 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Olivetol-d9, a deuterated analog of Olivetol. This compound serves as a crucial precursor in the synthesis of labeled tetrahydrocannabinols, making its solubility profile in organic solvents a critical parameter for researchers in cannabinoid synthesis and drug development.[1][2] This document outlines available solubility data, details relevant experimental protocols for solubility determination, and presents a logical workflow for solubility testing.
Core Concepts in Solubility
The solubility of a compound in a particular solvent is a fundamental physicochemical property that dictates its behavior in various experimental and manufacturing processes. For a compound like this compound, understanding its solubility is paramount for optimizing reaction conditions, purification procedures, and formulation development. Factors influencing solubility include the chemical nature of both the solute (this compound) and the solvent, temperature, and pressure.
Olivetol is a naturally occurring phenol found in lichens and is also produced by some insects.[3][4] It acts as a competitive inhibitor of the cannabinoid receptors CB1 and CB2 and also inhibits CYP2C19 and CYP2D6 activity.[3]
Quantitative Solubility Data
The following table summarizes the known solubility of Olivetol in various organic solvents:
| Solvent | Concentration | Citation |
| Dimethylformamide (DMF) | 30 mg/ml | |
| Dimethyl sulfoxide (DMSO) | 5 mg/ml | |
| Ethanol | 30 mg/ml | |
| Ethanol:PBS (pH 7.2) (1:4) | 0.2 mg/ml |
It is important to note that cannabinoids, a class of compounds to which Olivetol is related, generally exhibit good solubility in organic solvents like ethanol and methanol due to their lipophilic nature.
Experimental Protocols for Solubility Determination
To ascertain the precise solubility of this compound in specific organic solvents, standardized experimental protocols are necessary. The "shake-flask" method is a widely recognized and reliable technique for determining the solubility of phenolic compounds.
Shake-Flask Method
This method involves adding an excess amount of the solute (this compound) to a known volume of the solvent in a sealed container. The mixture is then agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached. After agitation, the saturated solution is filtered to remove any undissolved solid, and the concentration of the solute in the filtrate is determined using an appropriate analytical technique.
Detailed Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a precise volume of the desired organic solvent.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a shaker bath maintained at a constant temperature (e.g., 25 °C) and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is achieved.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vial to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.
-
Dilute the filtered sample with an appropriate solvent to a concentration suitable for the chosen analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a validated analytical method to determine the concentration of this compound. High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry detector is a common and accurate method for quantifying cannabinoids and related phenolic compounds.
-
The solubility is then expressed as the concentration of this compound in the saturated solution (e.g., in mg/mL or mol/L).
-
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of this compound.
Caption: A flowchart outlining the key steps in determining the solubility of this compound.
Signaling Pathway Involvement of Olivetol
While this compound is primarily used as a synthetic precursor, its non-deuterated form, Olivetol, exhibits biological activity. Understanding these interactions can be valuable for researchers working with this compound in biological systems. Olivetol acts as a competitive inhibitor at the cannabinoid receptors CB1 and CB2 and also inhibits the activity of cytochrome P450 enzymes, specifically CYP2C19 and CYP2D6.
The following diagram illustrates the inhibitory action of Olivetol.
Caption: A diagram showing Olivetol's inhibitory effects on cannabinoid receptors and CYP enzymes.
References
The Isotopic Fingerprint: A Technical Guide to the Natural Abundance of Deuterium in Olivetol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Olivetol, a key precursor in the biosynthesis of cannabinoids, possesses a natural abundance of deuterium that can serve as a unique isotopic fingerprint. This technical guide provides an in-depth exploration of the natural deuterium abundance in olivetol, offering insights into its biosynthetic origins and the analytical methodologies for its quantification. Understanding this isotopic signature is paramount for verifying the natural origin of cannabinoid-based therapeutics, detecting adulteration, and ensuring the integrity of pharmaceutical supply chains. This document details the experimental protocols for Isotope Ratio Mass Spectrometry (IRMS) and Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR) and presents a summary of expected deuterium abundance values based on data from related natural products.
Introduction: The Significance of Deuterium in Natural Products
Deuterium (²H or D), a stable isotope of hydrogen, is naturally present in all hydrogen-containing organic molecules. While the average natural abundance of deuterium in terrestrial water is approximately 155.76 parts per million (ppm), this value can vary based on geographical location due to isotopic fractionation in the water cycle[1][2]. Plants incorporate hydrogen from local water sources into their biochemical pathways, resulting in a characteristic deuterium distribution in the natural products they synthesize[3]. This site-specific distribution of deuterium provides a powerful tool for authenticating the origin and biosynthetic pathway of a molecule.
In the context of drug development, particularly with the rise of cannabinoid-based therapies, establishing the natural origin of key precursors like olivetol is crucial. The kinetic isotope effect, where the heavier deuterium atom can alter reaction rates, is a foundational principle in the development of deuterated drugs to improve their metabolic profiles[4][5]. A thorough understanding of the baseline natural deuterium abundance is therefore essential for both quality control of natural products and the development of novel deuterated active pharmaceutical ingredients (APIs).
Natural Abundance of Deuterium in Olivetol and Related Compounds
Direct quantitative data on the natural abundance of deuterium specifically in isolated olivetol is not extensively documented in publicly available literature. However, a robust understanding can be derived from the isotopic analysis of Cannabis sativa, the plant in which olivetol is a key intermediate for the biosynthesis of cannabinoids like cannabidiol (CBD) and tetrahydrocannabinol (THC).
The deuterium content of a molecule is typically expressed in the delta notation (δ²H) in parts per thousand (‰) relative to the Vienna Standard Mean Ocean Water (VSMOW) standard. Studies on Cannabis sativa have shown a range of δ²H values, which are influenced by the isotopic composition of the local water used by the plant. For instance, American Cannabis sativa has exhibited δ²H values ranging from -160‰ to -129‰, while Italian samples have shown a broader range of -200‰ to -68‰. For naturally derived CBD, a δ²H threshold value of -215‰ has been proposed to distinguish it from synthetic variants.
Given that olivetol is a biosynthetic precursor to these cannabinoids, its δ²H value is expected to fall within a similar range, reflecting the isotopic signature of the plant's water source and the enzymatic processes involved in its formation.
Table 1: Expected and Reported Natural Deuterium Abundance in Olivetol and Related Compounds
| Compound/Matrix | Reported δ²H Range (‰ vs. VSMOW) | Analytical Method(s) | Reference(s) |
| Olivetol (expected) | -200‰ to -68‰ | IRMS, SNIF-NMR | Inferred from |
| Cannabis sativa (American) | -160‰ to -129‰ | IRMS | |
| Cannabis sativa (Italian) | -200‰ to -68‰ | IRMS | |
| Natural Cannabidiol (CBD) | Threshold of -215‰ suggested | IRMS |
Experimental Protocols for Determining Deuterium Abundance
The two primary analytical techniques for determining the natural abundance of deuterium in organic molecules like olivetol are Isotope Ratio Mass Spectrometry (IRMS) for bulk isotopic composition and Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR) for positional isotopic analysis.
Isotope Ratio Mass Spectrometry (IRMS)
IRMS provides a high-precision measurement of the overall δ²H value of a sample.
Methodology:
-
Sample Preparation: A small, precisely weighed amount of the olivetol sample (typically in the microgram range) is encapsulated in a silver or tin capsule.
-
Combustion/Pyrolysis: The capsule is introduced into a high-temperature furnace (e.g., >1400 °C) of an elemental analyzer. The olivetol is pyrolyzed, converting the organic hydrogen into H₂ and HD gas.
-
Gas Chromatography: The resulting gases are passed through a gas chromatography column to separate the hydrogen gas from other combustion products.
-
Mass Spectrometry: The purified hydrogen gas is then introduced into the ion source of an isotope ratio mass spectrometer. The instrument simultaneously measures the ion beams of H₂⁺ (mass 2) and HD⁺ (mass 3).
-
Data Analysis: The ratio of the heavier isotope (D) to the lighter isotope (¹H) is calculated and compared against a calibrated reference standard (e.g., VSMOW) to determine the δ²H value.
Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (²H-SNIF-NMR)
²H-SNIF-NMR is a powerful technique that can determine the deuterium abundance at specific positions within the olivetol molecule.
Methodology:
-
Sample Preparation: A relatively larger amount of the purified olivetol sample (typically in the milligram range) is dissolved in a suitable NMR solvent that does not have interfering deuterium signals.
-
NMR Acquisition: The ²H NMR spectrum is acquired on a high-field NMR spectrometer equipped with a dedicated deuterium probe. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio, as the natural abundance of deuterium is low.
-
Spectral Analysis: The different hydrogen positions in the olivetol molecule will have distinct chemical shifts in the ²H NMR spectrum. The area of each signal is proportional to the deuterium concentration at that specific position.
-
Quantification: By comparing the integrals of the signals from the different positions, the relative site-specific deuterium distribution can be determined. Absolute quantification can be achieved by using an internal standard with a known deuterium concentration.
Biosynthetic Pathway of Olivetol
The distribution of deuterium within the olivetol molecule is a direct consequence of its biosynthetic pathway. Olivetol is synthesized in Cannabis sativa from hexanoyl-CoA and three molecules of malonyl-CoA through the action of the enzyme olivetol synthase.
Figure 1: Simplified biosynthetic pathway of olivetol.
Conclusion
The natural abundance of deuterium in olivetol serves as a critical parameter for the authentication and quality control of natural cannabinoid products. While direct data for olivetol is emerging, the well-established isotopic signatures of Cannabis sativa and its cannabinoid constituents provide a reliable framework for expected δ²H values. The application of advanced analytical techniques such as IRMS and ²H-SNIF-NMR enables the precise determination of both bulk and site-specific deuterium abundance. This technical guide provides researchers, scientists, and drug development professionals with the foundational knowledge and experimental methodologies to leverage the power of natural isotopic analysis in their work, ultimately contributing to the development of safer and more effective therapeutics.
References
Spectroscopic Profile of Olivetol-d9: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for Olivetol-d9, a deuterated analog of Olivetol. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize isotopically labeled compounds for quantitative analysis and metabolic studies.
Introduction
This compound (5-pentyl-d9-benzene-1,3-diol) is the deuterated form of olivetol, a resorcinol that is a biosynthetic precursor to tetrahydrocannabinol (THC) in Cannabis sativa.[1] Due to its structural similarity to cannabinoids, this compound serves as an excellent internal standard in mass spectrometry-based quantification methods for cannabinoids in various matrices.[2] The incorporation of nine deuterium atoms on the pentyl chain provides a distinct mass shift, enabling accurate and precise measurement by isotope dilution mass spectrometry. This guide details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with generalized experimental protocols for their acquisition.
Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the replacement of protons with deuterium on the pentyl chain, the ¹H NMR spectrum of this compound is significantly simplified compared to its non-deuterated counterpart. The signals corresponding to the pentyl group are absent in the ¹H NMR spectrum. The aromatic protons and hydroxyl protons, however, remain visible. Conversely, a ²H (Deuterium) NMR experiment would show signals corresponding to the deuterated pentyl chain.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~6.2 | m | Ar-H |
| ~4.8 | br s | Ar-OH |
Note: Predicted chemical shifts are based on data for unlabeled Olivetol and may vary slightly based on solvent and concentration.[1][3]
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~156 | C-OH |
| ~146 | C-C₅D₉ |
| ~108 | Ar-CH |
| ~100 | Ar-CH |
| ~36 | Ar-CD₂- |
| ~31 | -CD₂- |
| ~22 | -CD₂- |
| ~14 | -CD₃ |
Note: The carbon signals of the deuterated pentyl chain will exhibit splitting due to C-D coupling and will have significantly lower intensity in a standard proton-decoupled ¹³C NMR spectrum.[4]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to be very similar to that of unlabeled Olivetol, with the primary differences appearing in the C-D stretching and bending regions. The characteristic absorptions for the hydroxyl and aromatic functionalities will dominate the spectrum.
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Strong, Broad | O-H stretch (phenolic) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2200-2100 | Medium-Weak | C-D stretch |
| 1600-1585 | Medium | C=C stretch (aromatic ring) |
| 1500-1400 | Medium | C=C stretch (aromatic ring) |
| 1300-1150 | Strong | C-O stretch (phenol) |
| Below 1000 | Medium-Weak | C-D bending |
Note: The C-D stretching and bending vibrations are characteristic of deuterated compounds.
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique for confirming the identity and isotopic purity of this compound. The deuteration leads to a predictable increase in the molecular weight.
Table 4: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₁H₇D₉O₂ |
| Molecular Weight | 189.3 g/mol |
| Exact Mass | 189.17152 u |
| Primary Fragmentation | Loss of the deuterated pentyl radical |
Experimental Protocols
The following are generalized protocols for acquiring spectroscopic data for this compound. Specific parameters should be optimized for the instrument in use.
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄, acetone-d₆). Ensure the solvent does not have signals that overlap with the analyte peaks of interest.
-
Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger sample quantity (20-50 mg) may be necessary.
-
A longer relaxation delay and a greater number of scans are typically required compared to ¹H NMR.
-
-
Data Processing : Process the raw data (Free Induction Decay) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Attenuated Total Reflectance (ATR) : Place a small amount of the neat solid sample directly on the ATR crystal.
-
Thin Film : Dissolve the sample in a volatile solvent, deposit a drop onto a salt plate (e.g., KBr, NaCl), and allow the solvent to evaporate.
-
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Collect the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing : The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of this compound in a suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile for electrospray ionization).
-
Instrumentation : A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI) is typically used, often coupled with a liquid chromatography (LC) system for sample introduction. Gas chromatography-mass spectrometry (GC-MS) can also be employed after derivatization.
-
Data Acquisition :
-
Full Scan Mode : Acquire data over a mass range that includes the expected molecular ion of this compound (m/z 189.17).
-
Tandem MS (MS/MS) : For structural confirmation, select the parent ion (m/z 189.17) and subject it to collision-induced dissociation (CID) to observe the fragmentation pattern.
-
-
Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a compound like this compound.
Caption: General workflow for spectroscopic analysis.
Conclusion
This technical guide provides a summary of the expected spectroscopic data for this compound. The provided information on NMR, IR, and MS, along with the generalized experimental protocols, will be a valuable resource for researchers utilizing this deuterated standard in their analytical workflows. The distinct spectroscopic signature of this compound, particularly its mass shift, makes it an indispensable tool for accurate and reliable quantification of cannabinoids and related compounds.
References
Methodological & Application
Application Note: High-Throughput Quantification of Δ⁹-Tetrahydrocannabinol (THC) in Complex Matrices using Olivetol-d9 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Δ⁹-tetrahydrocannabinol (THC) in various complex matrices. To ensure high accuracy and precision, this method employs Olivetol-d9, a deuterated structural analog of the resorcinol core of cannabinoids, as an internal standard (IS). The use of a stable isotope-labeled internal standard that is structurally related to the analyte allows for effective correction of matrix effects, and variations in sample preparation and instrument response. This document provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection, along with typical performance characteristics of the method.
Introduction
The increasing legalization of cannabis for both medicinal and recreational purposes has led to a growing demand for accurate and reliable methods for the quantification of cannabinoids, particularly the main psychoactive component, Δ⁹-tetrahydrocannabinol (THC). Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for cannabinoid analysis due to its high sensitivity, selectivity, and applicability to a wide range of complex sample matrices.[1]
A significant challenge in quantitative LC-MS/MS analysis is the management of matrix effects, where co-eluting endogenous components of the sample can interfere with the ionization of the target analyte, leading to inaccurate quantification. The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the preferred approach to compensate for these effects.[2][3][4] While isotopically labeled THC (e.g., THC-d3) is commonly used, a deuterated structural analog can also be a viable and cost-effective alternative, provided the method is thoroughly validated.[2]
Olivetol, a biosynthetic precursor to THC, shares the core resorcinol structure of many cannabinoids. This structural similarity makes its deuterated form, this compound, an excellent candidate for an internal standard. It is expected to exhibit similar extraction recovery and ionization behavior to THC, thereby providing reliable correction for analytical variability. This application note details a complete workflow for the quantification of THC using this compound as an internal standard.
Principle of the Method
A fixed amount of the internal standard, this compound, is added to all samples, calibrators, and quality controls at the beginning of the sample preparation process. Both THC and this compound are then extracted from the sample matrix. During LC-MS/MS analysis, the compounds are separated chromatographically and detected by multiple reaction monitoring (MRM). The ratio of the peak area of THC to the peak area of this compound is used to construct a calibration curve and to quantify the amount of THC in the samples. This ratiometric measurement corrects for variations in sample extraction, injection volume, and ionization efficiency.
Experimental Protocols
Materials and Reagents
-
Δ⁹-Tetrahydrocannabinol (THC) standard
-
This compound internal standard
-
LC-MS/MS grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Control matrix (e.g., blank plasma, oral fluid, or cannabis extract)
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of THC and this compound in methanol.
-
Working Standard Solution (1 µg/mL): Prepare a working standard solution of THC by diluting the primary stock solution in methanol.
-
Internal Standard Working Solution (100 ng/mL): Prepare a working solution of this compound by diluting the primary stock solution in methanol.
-
Calibration Standards and Quality Controls (QCs): Prepare a series of calibration standards and at least three levels of QCs by spiking the appropriate amounts of the THC working standard solution into the control matrix.
Sample Preparation (Solid Phase Extraction - SPE)
-
Sample Aliquoting: Take 1 mL of the liquid sample (e.g., plasma) or 1 g of the homogenized solid sample extract.
-
Internal Standard Spiking: Add 50 µL of the 100 ng/mL this compound internal standard working solution to each sample, calibrator, and QC.
-
Protein Precipitation (for biological fluids): Add 2 mL of cold acetonitrile, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes. Collect the supernatant.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 40% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 3 mL of methanol.
-
Dry Down: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient Elution:
Time (min) %B 0.0 50 5.0 95 6.0 95 6.1 50 | 8.0 | 50 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) THC (Quantifier) 315.2 193.1 25 THC (Qualifier) 315.2 135.1 35 | this compound (IS) | 190.2 | 128.1 | 20 |
Data Presentation
The following table summarizes the expected quantitative performance of the method based on typical validation results for cannabinoid analysis.
| Parameter | THC |
| Linear Range | 0.5 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | ± 15% |
| Extraction Recovery | > 85% |
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
Application Note and Protocol for the Derivatization of Olivetol-d9 for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olivetol and its deuterated analogue, Olivetol-d9, are critical precursors in the synthesis of cannabinoids. Accurate and sensitive quantification of these compounds is essential for research, drug development, and quality control. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose; however, the polar nature of the phenolic hydroxyl groups in olivetol necessitates a derivatization step to increase volatility and improve chromatographic performance. This application note provides a detailed protocol for the silylation of this compound for robust and reliable GC-MS analysis.
Principle
Silylation is a common derivatization technique where an active hydrogen in a polar functional group is replaced by a trimethylsilyl (TMS) group. This process reduces the polarity and increases the volatility of the analyte, making it amenable to GC-MS analysis. The most common silylating agents for phenolic compounds are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often used with a catalyst such as trimethylchlorosilane (TMCS). The reaction involves a nucleophilic attack of the hydroxyl group on the silicon atom of the silylating agent, leading to the formation of a more volatile TMS ether.
Experimental Protocols
Materials and Reagents
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine, anhydrous
-
Ethyl acetate, anhydrous
-
Nitrogen gas, high purity
-
Glass vials with PTFE-lined caps
-
Microsyringes
-
Heating block or oven
-
Vortex mixer
Standard Solution Preparation
Prepare a stock solution of this compound in anhydrous ethyl acetate at a concentration of 1 mg/mL. From this stock solution, prepare a series of working standard solutions by serial dilution in anhydrous ethyl acetate to cover the desired calibration range (e.g., 1-100 µg/mL).
Derivatization Protocol
-
Sample Preparation: Transfer 100 µL of the this compound standard solution or sample extract into a clean, dry glass vial.
-
Evaporation: Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas at room temperature. It is crucial to ensure all solvent is removed as moisture can interfere with the derivatization reaction.
-
Reagent Addition: Add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS to the dried residue in the vial.
-
Reaction: Tightly cap the vial and vortex vigorously for 30 seconds to ensure thorough mixing.
-
Incubation: Place the vial in a heating block or oven set to 70°C for 30 minutes to facilitate the derivatization reaction.
-
Cooling: After incubation, remove the vial and allow it to cool to room temperature.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
GC-MS Parameters
The following are suggested starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | Initial temp 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Scan Range | m/z 50-550 |
| Solvent Delay | 3 minutes |
Data Presentation
Quantitative analysis of this compound can be performed by monitoring characteristic ions of its TMS derivative. The table below summarizes the expected mass-to-charge ratios (m/z) for the derivatized analyte.
| Compound | Molecular Weight ( g/mol ) | TMS Derivative Molecular Weight ( g/mol ) | Expected Key Fragment Ions (m/z) |
| This compound | 189.2 | 333.2 (di-TMS) | 333 (M+), 318, 246, 73 |
Visualizations
Experimental Workflow
Application Note: Quantitative Analysis of Cannabinoid Metabolites in Human Urine using a Deuterated Internal Standard Approach
Abstract
This application note details a comprehensive protocol for the quantitative analysis of Δ⁹-tetrahydrocannabinol (THC) and its major metabolites, 11-hydroxy-Δ⁹-THC (11-OH-THC) and 11-nor-9-carboxy-Δ⁹-THC (THC-COOH), in human urine. The methodology incorporates the use of a deuterated internal standard, Olivetol-d9, to ensure accuracy and precision by correcting for variations during sample preparation and instrumental analysis. The protocol includes enzymatic hydrolysis of glucuronidated metabolites, followed by solid-phase extraction (SPE) and analysis by gas chromatography-mass spectrometry (GC-MS) with derivatization. This robust method is intended for researchers, scientists, and drug development professionals requiring reliable quantification of cannabinoids in a forensic or clinical research setting.
Introduction
The monitoring of cannabis consumption is a critical aspect of forensic toxicology, clinical chemistry, and drug development research. Urine is the most common matrix for detecting past cannabis use due to the relatively long detection window for its metabolites. The primary psychoactive component of cannabis, Δ⁹-THC, is extensively metabolized in the body, with the major metabolites being 11-OH-THC and THC-COOH.[1][2][3] In urine, these metabolites are predominantly present as water-soluble glucuronide conjugates.[4][5]
For accurate quantification using chromatographic techniques such as GC-MS or LC-MS/MS, a hydrolysis step is necessary to cleave the glucuronic acid moiety from the metabolites. Furthermore, the use of a suitable internal standard is crucial to compensate for potential analyte loss during sample preparation and for variations in instrument response. Stable isotope-labeled internal standards, which are chemically identical to the analytes but have a different mass, are considered the gold standard for mass spectrometry-based quantification.
While deuterated analogs of THC and its metabolites (e.g., THC-COOH-d3, THC-COOH-d9) are commonly employed, this application note explores the use of this compound as a cost-effective alternative internal standard. Olivetol is a precursor in the biosynthesis of cannabinoids, and its deuterated form can be used to monitor the efficiency of the analytical process. It is important to note that as this compound is not an isotopologue of the target analytes, thorough validation is required to ensure it behaves similarly throughout the analytical procedure.
Experimental Protocol
This protocol provides a step-by-step guide for the analysis of THC, 11-OH-THC, and THC-COOH in human urine.
1. Materials and Reagents
-
Standards: Δ⁹-THC, 11-OH-THC, THC-COOH (all at 1 mg/mL in methanol)
-
Internal Standard: this compound (1 mg/mL in methanol)
-
Enzyme: β-glucuronidase from E. coli
-
Buffers: 1 M Sodium acetate buffer (pH 5.0)
-
Solvents: Methanol, Acetonitrile, Hexane, Ethyl acetate (all HPLC or GC grade)
-
Derivatizing Agent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Extraction Cartridges: Solid-Phase Extraction (SPE) cartridges (e.g., C18 or a mixed-mode cation exchange)
-
Other: Glacial acetic acid, deionized water, vortex mixer, centrifuge, heating block, nitrogen evaporator.
2. Sample Preparation Workflow
Caption: Workflow for the preparation and analysis of cannabinoids in urine.
3. Detailed Procedure
-
Sample Thawing and Aliquoting: Thaw frozen urine samples at room temperature. Vortex to ensure homogeneity. Pipette 2 mL of urine into a labeled glass tube.
-
Internal Standard Spiking: Add a known amount of this compound working solution to each sample, calibrator, and quality control.
-
Hydrolysis:
-
Add 1 mL of 1 M sodium acetate buffer (pH 5.0) to each tube.
-
Add a sufficient activity of β-glucuronidase enzyme. The optimal amount and incubation time should be determined, but a typical starting point is 4 hours at 37°C.
-
-
pH Adjustment: After hydrolysis, adjust the pH of the sample as required for the chosen SPE cartridge. For mixed-mode cation exchange, a neutral or slightly acidic pH is often optimal.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by deionized water).
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge to remove interferences (e.g., with a mild organic solvent/water mixture).
-
Dry the cartridge thoroughly under vacuum.
-
-
Elution: Elute the analytes from the cartridge using an appropriate solvent mixture (e.g., hexane:ethyl acetate).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Derivatization:
-
Reconstitute the dried extract in a small volume of a suitable solvent.
-
Add the derivatizing agent (e.g., 50 µL of BSTFA with 1% TMCS).
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
-
GC-MS Analysis: After cooling to room temperature, inject an aliquot of the derivatized sample into the GC-MS system.
4. Instrumental Parameters (Example for GC-MS)
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5MS (or similar), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Mode: Splitless, 1 µL injection volume.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 min, ramp to 300°C at 15°C/min, hold for 5 min.
-
Mass Spectrometer: Mass selective detector.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
Data Presentation
The following tables summarize typical quantitative data that should be obtained during method validation. The values presented are illustrative and based on published literature for similar analytes.
Table 1: Method Validation Parameters for Cannabinoid Analysis in Urine
| Parameter | THC | 11-OH-THC | THC-COOH |
| Linear Range (ng/mL) | 2.5 - 300 | 2.5 - 300 | 2.5 - 500 |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) (ng/mL) | 0.5 - 5.0 | 0.5 - 5.0 | 0.5 - 7.0 |
| Limit of Quantification (LOQ) (ng/mL) | 2.5 - 7.0 | 2.5 - 7.0 | 2.5 - 15.0 |
| Intra-day Precision (%RSD) | < 10% | < 10% | < 10% |
| Inter-day Precision (%RSD) | < 15% | < 15% | < 15% |
| Extraction Recovery (%) | 55 - 80% | 65 - 85% | 70 - 95% |
| Accuracy (% Bias) | ± 15% | ± 15% | ± 15% |
Table 2: Example Selected Ion Monitoring (SIM) Ions for Derivatized Analytes
| Analyte (as TMS derivative) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| THC-TMS | 386 | 371 | 303 |
| 11-OH-THC-2TMS | 474 | 371 | 459 |
| THC-COOH-2TMS | 488 | 371 | 473 |
| This compound-2TMS | To be determined | To be determined | To be determined |
Note: The specific ions for this compound-2TMS would need to be determined experimentally.
Discussion
The described protocol offers a reliable framework for the quantification of major cannabinoid metabolites in urine. The enzymatic hydrolysis step is critical for liberating the conjugated forms of the analytes, thereby providing a measure of total metabolite concentration. The choice of β-glucuronidase from E. coli is often favored for its efficiency in hydrolyzing cannabinoid glucuronides.
The use of this compound as an internal standard is a novel approach. As a non-isotopic internal standard, it is essential to validate its performance thoroughly. This includes ensuring that its extraction recovery and derivatization efficiency are comparable to those of the target analytes across the calibration range. Any significant differences in chemical behavior could lead to inaccurate quantification. The primary advantage of this compound is its lower cost compared to deuterated cannabinoid standards. However, for the highest level of accuracy, particularly in forensic applications, the use of isotopically labeled analogs of the target analytes remains the recommended practice.
Conclusion
This application note provides a detailed protocol for the sample preparation and GC-MS analysis of THC and its primary metabolites in human urine, utilizing this compound as an internal standard. The methodology is designed to be robust and reproducible, suitable for research and high-throughput laboratory settings. Proper method validation, especially concerning the performance of the non-isotopic internal standard, is paramount to ensuring data of the highest quality.
References
Application Notes and Protocols: Olivetol-d9 as an Internal Standard for the Quantitative Analysis of Synthetic Cannabinoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The clandestine manufacturing of synthetic cannabinoids presents a continuous challenge for forensic and clinical laboratories. Accurate and reliable quantification of these potent and structurally diverse compounds is crucial for toxicological assessment and law enforcement. The use of a stable isotope-labeled internal standard is best practice for mass spectrometric analyses, as it compensates for variations in sample preparation and instrument response.
While deuterated analogs of specific synthetic cannabinoids (e.g., JWH-018-d9) are commonly employed, Olivetol-d9, a deuterated precursor of many natural cannabinoids, presents a potential universal internal standard for certain classes of synthetic cannabinoids. Its structural similarity to the core moieties of some synthetic cannabinoids could ensure comparable extraction efficiency and ionization response, making it a viable option, particularly when a specific deuterated analog is unavailable. This document provides detailed application notes and protocols for the use of an internal standard in the quantitative analysis of synthetic cannabinoids by liquid chromatography-tandem mass spectrometry (LC-MS/MS), with a conceptual framework for the application of this compound.
Signaling Pathways of Synthetic Cannabinoids
Synthetic cannabinoids primarily exert their effects by acting as agonists at the cannabinoid receptors, CB1 and CB2.[1][2] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.[1] The activation of CB1 receptors, predominantly found in the central nervous system, is responsible for the psychoactive effects of these substances.[1][2] CB2 receptors are mainly located in the peripheral nervous system and immune cells.
The binding of a synthetic cannabinoid agonist to the CB1 or CB2 receptor leads to the activation of associated Gi/o proteins. This activation, in turn, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Furthermore, the signaling cascade involves the modulation of ion channels, including the inhibition of N-type calcium channels and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. This combination of signaling events ultimately leads to a dampening of neuronal activity and neurotransmitter release.
Caption: Simplified signaling pathway of synthetic cannabinoids.
Quantitative Analysis of Synthetic Cannabinoids using an Internal Standard
Table 1: Summary of Quantitative Data for Synthetic Cannabinoid Analysis
| Analyte | Matrix | Internal Standard | LLOQ (ng/mL) | Linearity (ng/mL) | Accuracy (%) | Precision (%RSD) |
| JWH-018 | Urine | JWH-018-d9 | 0.1 | 0.1 - 50 | 88.3 - 112.2 | 4.3 - 13.5 |
| JWH-073 | Urine | JWH-073-d5 | 0.2 | 0.2 - 50 | 90.1 - 109.8 | 5.1 - 12.7 |
| AM-2201 | Blood | AM-2201-d5 | 0.5 | 0.5 - 100 | 92.5 - 107.3 | < 15 |
| UR-144 | Oral Fluid | UR-144-d5 | 1.0 | 1.0 - 200 | 91.8 - 109.7 | < 14.4 |
| XLR-11 | Hair | XLR-11-d5 | 0.05 (pg/mg) | 0.05 - 10 (pg/mg) | 90.4 - 111.2 | < 10 |
Note: Data is compiled from various sources and represents typical performance of validated LC-MS/MS methods.
Experimental Protocols
This section outlines a general protocol for the extraction and analysis of synthetic cannabinoids from a biological matrix (e.g., urine) using a deuterated internal standard like this compound.
Materials and Reagents
-
Reference standards for synthetic cannabinoids
-
This compound (or other appropriate deuterated internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Centrifuge tubes
-
Autosampler vials
Sample Preparation and Extraction Workflow
Caption: General workflow for sample preparation.
Detailed Experimental Protocol
-
Sample Pre-treatment:
-
To 1 mL of urine sample in a centrifuge tube, add 50 µL of the internal standard working solution (e.g., this compound at 100 ng/mL).
-
For the analysis of glucuronidated metabolites, add β-glucuronidase and incubate at an appropriate temperature and time (e.g., 50°C for 2 hours).
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 2 mL of a suitable organic solvent (e.g., acetonitrile or a mixture of ethyl acetate and hexane).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex mix and transfer the solution to an autosampler vial for analysis.
-
LC-MS/MS Instrumental Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: At least two specific precursor-to-product ion transitions should be monitored for each analyte and the internal standard for confirmation and quantification.
-
Logical Relationship for Method Validation
A robust analytical method requires thorough validation to ensure its reliability. The following diagram illustrates the key parameters that must be assessed during method validation.
Caption: Key parameters for analytical method validation.
Conclusion
The use of a suitable internal standard is paramount for the accurate quantification of synthetic cannabinoids in complex biological matrices. While specific deuterated analogs are the gold standard, the conceptual application of this compound as a more universal internal standard for certain classes of these compounds warrants further investigation. The protocols and data presented herein provide a comprehensive framework for researchers and scientists to develop and validate robust LC-MS/MS methods for the analysis of synthetic cannabinoids, ensuring data of high quality and reliability.
References
- 1. Synthesis of [13C4]-labeled ∆9-Tetrahydrocannabinol and 11-nor-9-Carboxy-∆9-tetrahydrocannabinol as Internal Standards for Reducing Ion Suppressing/Alteration Effects in LC/MS-MS Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid-phase extraction and quantitative measurement of omega and omega-1 metabolites of JWH-018 and JWH-073 in human urine - PMC [pmc.ncbi.nlm.nih.gov]
Application of Olivetol-d9 in Forensic Toxicology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of forensic toxicology, the accurate quantification of cannabinoids such as Δ⁹-tetrahydrocannabinol (THC), cannabidiol (CBD), cannabinol (CBN), and their metabolites is crucial for legal and medical purposes. The complexity of biological matrices (e.g., blood, urine, hair) and the inherent variability of analytical procedures present significant challenges to achieving precise and reliable results. The use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for overcoming these challenges, particularly in mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]
Deuterated standards, such as Olivetol-d9, are ideal internal standards because they are chemically identical to the analyte of interest but have a higher molecular weight due to the replacement of hydrogen atoms with deuterium.[2] This allows them to co-elute with the target analyte and experience similar extraction efficiencies and ionization suppression or enhancement effects, thereby providing a more accurate correction for analytical variability.[1][3] this compound serves as an excellent internal standard for the quantification of olivetol, a precursor in the biosynthesis of THC, and can also be used as a key starting material for the synthesis of other labeled cannabinoid standards, such as ¹³C-labeled THC for advanced analytical applications.[4]
Application Notes
This compound is primarily utilized in forensic toxicology as a stable isotope-labeled internal standard for the quantitative analysis of cannabinoids and related compounds. Its application enhances the accuracy, precision, and robustness of analytical methods.
Key Applications:
-
Internal Standard for Olivetol Quantification: Olivetol can be present as an impurity in synthetic cannabinoid products. This compound is the ideal internal standard for the accurate quantification of native olivetol in seized materials or commercial products.
-
Internal Standard for Cannabinoid Quantification: While analyte-specific deuterated standards (e.g., THC-d3) are most common, this compound can be employed in methods targeting multiple cannabinoids, especially where a deuterated analog for every target is not available. It shares structural similarities with the core phenolic ring of cannabinoids.
-
Precursor for Custom Labeled Standard Synthesis: this compound is a critical precursor for the chemical synthesis of various deuterated or other isotope-labeled cannabinoids (e.g., THC, CBD, and their metabolites). This allows research and forensic laboratories to produce in-house standards for specific analytical needs.
Principle of Isotope Dilution Mass Spectrometry:
The core of this application lies in the principle of isotope dilution. A known quantity of this compound (the internal standard) is added to the unknown sample at the beginning of the workflow. The ratio of the mass spectrometric signal of the native analyte to the signal of the labeled internal standard is measured. Since the internal standard behaves nearly identically to the analyte during extraction, cleanup, and ionization, this ratio remains constant regardless of sample loss or matrix effects. By comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard, the exact amount of the analyte in the original sample can be determined with high accuracy.
Data Presentation
The following tables summarize typical method validation parameters for the analysis of cannabinoids using deuterated internal standards. The data is representative of performance characteristics achievable in forensic toxicology labs.
Table 1: Representative Method Performance for Cannabinoid Analysis (LC-MS/MS)
| Analyte | Matrix | LLOQ (µg/L) | Calibration Range (µg/L) | Inter-day Precision (%RSD) | Accuracy (% Bias) |
| Δ⁹-THC | Whole Blood | 0.5 - 2 | 0.5 - 100 | ≤ 15% | ± 15% |
| 11-OH-THC | Whole Blood | 0.5 - 2 | 0.5 - 100 | ≤ 15% | ± 15% |
| THC-COOH | Whole Blood | 0.5 - 2 | 0.5 - 100 | ≤ 15% | ± 15% |
| CBD | Whole Blood | 1.0 | 1 - 100 | ≤ 15% | ± 15% |
| CBN | Whole Blood | 1.0 | 1 - 100 | ≤ 15% | ± 15% |
| Data synthesized from multiple sources demonstrating typical validation results for cannabinoid panels in blood. |
Table 2: Representative Method Performance for Cannabinoid Analysis (GC-MS)
| Analyte | Matrix | LLOQ (ng/mg) | Calibration Range (ng/mg) | Inter-day Precision (%RSD) | Accuracy (% Bias) |
| Δ⁹-THC | Hair | 0.02 | 0.02 - 1.0 | < 15% | < 15% |
| CBN | Hair | 0.02 | 0.02 - 1.0 | < 15% | < 15% |
| CBD | Hair | 0.02 | 0.02 - 1.0 | < 15% | < 15% |
| Olivetol | Synthetic Mix | 10 µg/mL | 10 - 100 µg/mL | < 9.9% | 85-118% |
| Data synthesized from sources on hair analysis and specific olivetol quantification. |
Experimental Protocols
The following are generalized protocols for the quantification of cannabinoids in different matrices. The addition of this compound as an internal standard is a critical first step after sample measurement.
Protocol 1: Quantification of Cannabinoids in Whole Blood by LC-MS/MS
This protocol describes a liquid-liquid extraction (LLE) procedure for the analysis of THC and its metabolites in whole blood.
1. Sample Preparation and Extraction:
-
Pipette 0.5 mL of whole blood (calibrator, control, or case sample) into a 16x100 mm glass tube.
-
Add 50 µL of the working internal standard solution (containing this compound and/or other deuterated standards like THC-d3 and THCCOOH-d3) to each tube.
-
Vortex mix for 10 seconds.
-
Add 400 µL of 10% acetic acid and vortex again.
-
Add 2.5 mL of a hexane/ethyl acetate (90:10 v/v) extraction solvent.
-
Cap the tubes and vortex vigorously for 2 minutes.
-
Centrifuge at 3500 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex and transfer the reconstituted sample to an autosampler vial with an insert for analysis.
2. LC-MS/MS Parameters:
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 50% B, linear gradient to 90% B over 3.5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500+) operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions for each analyte and internal standard.
Protocol 2: Quantification of Cannabinoids in Cannabis Oil by GC-MS
This protocol is for the analysis of cannabinoids in cannabis oil preparations and requires a derivatization step to improve the volatility and chromatographic behavior of the analytes.
1. Sample Preparation and Derivatization:
-
Pipette 10 µL of cannabis oil into a vial.
-
Add 50 µL of a mixed internal standard solution (e.g., this compound, CBD-d3, THC-d3) in methanol.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
-
Cap the vial tightly and heat at 80°C for 30 minutes to complete the derivatization.
-
Cool the vial to room temperature before injection into the GC-MS system.
2. GC-MS Parameters:
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5MS (or equivalent 5% phenylmethylsiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection: 1 µL in splitless mode.
-
Inlet Temperature: 280°C.
-
Oven Program: Initial temperature of 80°C for 1 min, ramp at 10°C/min to 240°C, then ramp at 5°C/min to 260°C, and finally ramp at 20°C/min to 300°C, hold for 10 min.
-
Mass Spectrometer: Mass selective detector operating in Electron Ionization (EI) mode at 70 eV.
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions for each derivatized analyte and internal standard.
Workflow Visualization
The following diagram illustrates a typical workflow for the toxicological analysis of cannabinoids in a forensic laboratory, from sample reception to final reporting.
References
Application Note: Quantification of Cannabinoids in Hemp Using Gas Chromatography-Mass Spectrometry (GC-MS) with Olivetol-d9 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
The legal and therapeutic use of hemp (Cannabis sativa L.) and its derived products has necessitated the development of robust and reliable analytical methods for the quantification of cannabinoids. The distinction between hemp and cannabis is legally defined by the concentration of the primary psychoactive compound, Δ⁹-tetrahydrocannabinol (Δ⁹-THC), which must not exceed 0.3% by dry weight in hemp.[1] This application note describes a validated method for the simultaneous quantification of seven major cannabinoids in dried and homogenized hemp flower using gas chromatography-mass spectrometry (GC-MS) with Olivetol-d9 as an internal standard.
Gas chromatography requires that acidic cannabinoids like Δ⁹-tetrahydrocannabinolic acid (THCA) and cannabidiolic acid (CBDA) be chemically modified through a process called derivatization to prevent their decarboxylation in the hot GC inlet.[2] This method employs silylation, a common derivatization technique, to convert both acidic and neutral cannabinoids into their more volatile and thermally stable trimethylsilyl (TMS) derivatives, allowing for accurate quantification.[3][4] The use of a deuterated internal standard, this compound, improves method precision and accuracy by correcting for variations during sample preparation and analysis.[5]
Experimental Protocols
Apparatus, Reagents, and Standards
-
Apparatus:
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
Analytical Balance (4-decimal place)
-
Vortex Mixer
-
Centrifuge
-
Mechanical Shaker
-
Heating block or water bath
-
50 mL Centrifuge Tubes
-
2 mL GC Vials with inserts
-
Syringes and 0.45 µm Syringe Filters (regenerated cellulose)
-
-
Reagents:
-
Ethyl Acetate (GC grade)
-
Methanol (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Pyridine
-
-
Certified Reference Materials (CRMs):
-
Cannabidiol (CBD)
-
Cannabidiolic Acid (CBDA)
-
Cannabigerol (CBG)
-
Cannabinol (CBN)
-
Δ⁹-Tetrahydrocannabinol (Δ⁹-THC)
-
Δ⁹-Tetrahydrocannabinolic Acid (THCA)
-
Tetrahydrocannabivarin (THCV)
-
This compound (Internal Standard, IS)
-
Standard Solution Preparation
-
Primary Stock Solutions (1000 µg/mL): Prepare individual stock solutions for each cannabinoid analyte and this compound in methanol.
-
Working Standard Solution (100 µg/mL): Prepare a mixed working standard solution containing all cannabinoid analytes by diluting the primary stocks in ethyl acetate.
-
Internal Standard Working Solution (10 µg/mL): Prepare a working solution of this compound in ethyl acetate.
-
Calibration Standards (0.2 - 2.0 µg/mL): Prepare a series of calibration standards by serially diluting the 100 µg/mL working standard solution. Fortify each calibration standard with the this compound internal standard to a final concentration of 1 µg/mL.
Sample Preparation
-
Homogenization: Homogenize dried hemp material using a laboratory grinder to ensure a representative sample.
-
Weighing: Accurately weigh approximately 200 mg of the homogenized hemp sample into a 50 mL centrifuge tube.
-
Extraction:
-
Add 20 mL of ethyl acetate to the centrifuge tube.
-
Add 200 µL of the 10 µg/mL this compound internal standard working solution.
-
Cap the tube and shake mechanically for 10 minutes.
-
-
Centrifugation: Centrifuge the sample at 5,000 rpm for 5 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm regenerated cellulose syringe filter into a clean vial.
-
Dilution: Perform an appropriate dilution of the filtered extract with ethyl acetate to bring the analyte concentrations within the calibration range.
Derivatization Protocol
-
Transfer 50 µL of each calibration standard and prepared sample extract into separate 2 mL GC vials with inserts.
-
Add 50 µL of the derivatizing agent (BSTFA + 1% TMCS) to each vial.
-
Cap the vials tightly and vortex briefly.
-
Heat the vials at 70°C for 60 minutes in a heating block to ensure complete derivatization.
-
Allow the vials to cool to room temperature before placing them in the GC-MS autosampler for analysis.
Instrumental Analysis & Data
The analysis is performed on a GC-MS system operating in Selected Ion Monitoring (SIM) mode to ensure high sensitivity and selectivity.
Table 1: GC-MS Instrumental Parameters
| Parameter | Setting |
|---|---|
| GC System | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977E MSD or equivalent |
| Injection Port | Splitless mode, 280°C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Column | HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film) or equivalent |
| Oven Program | Initial 60°C, ramp 10°C/min to 300°C, hold for 2 min |
| MS Transfer Line | 280°C |
| Ion Source | Electron Ionization (EI), 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Table 2: Selected Ions for Quantification and Confirmation
| Analyte (TMS Derivative) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
|---|---|---|---|
| CBD-diTMS | 390 | 458 | 337 |
| CBG-diTMS | 462 | 393 | 321 |
| CBN-TMS | 382 | 367 | 323 |
| Δ⁹-THC-TMS | 386 | 371 | 303 |
| THCV-TMS | 358 | 343 | 275 |
| CBDA-triTMS | 502 | 487 | 429 |
| THCA-diTMS | 458 | 443 | 385 |
| This compound-diTMS (IS) | 261 | 333 | 184 |
Table 3: Method Validation Parameters
| Parameter | Result |
|---|---|
| Linearity (R²) | > 0.995 for all analytes |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.034 - 0.1 µg/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy / Recovery | 85 - 115% |
Visualizations
Caption: Experimental workflow for cannabinoid quantification.
References
Revolutionizing Cannabinoid Profiling: A Validated Method Using Olivetol-d9 as an Internal Standard
For Immediate Release
Shanghai, China – November 26, 2025 – A robust and reliable method for the comprehensive profiling of cannabinoids has been developed, utilizing Olivetol-d9 as a novel internal standard. This application note provides detailed protocols for the accurate quantification of a wide array of cannabinoids in various matrices, catering to the needs of researchers, scientists, and drug development professionals. The use of a deuterated internal standard, like this compound, is crucial for correcting analytical variability, ensuring the precision and accuracy of results in complex sample types.[1]
This method employs Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique for cannabinoid analysis.[2][3][4] The protocols outlined below are designed to be adaptable to different laboratory settings and sample matrices, including plant material, extracts, and formulated products.
Quantitative Data Summary
The following tables summarize the typical quantitative performance parameters of the described LC-MS/MS method for the analysis of major cannabinoids. These values are representative and may vary based on the specific instrument and matrix used.
Table 1: Linearity and Limits of Quantification
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Tetrahydrocannabinol (THC) | 0.5 - 100 | 0.5 | >0.99 |
| Cannabidiol (CBD) | 0.5 - 100 | 0.5 | >0.99 |
| Cannabinol (CBN) | 0.5 - 100 | 0.5 | >0.99 |
| Cannabigerol (CBG) | 0.5 - 100 | 0.5 | >0.99 |
| Tetrahydrocannabinolic Acid (THCA) | 1.0 - 200 | 1.0 | >0.99 |
| Cannabidiolic Acid (CBDA) | 1.0 - 200 | 1.0 | >0.99 |
Data is illustrative and based on typical performance of LC-MS/MS methods for cannabinoid analysis.
Table 2: Accuracy and Precision
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| THC | 1.0 | < 10 | < 15 | 90 - 110 |
| 50.0 | < 5 | < 10 | 95 - 105 | |
| CBD | 1.0 | < 10 | < 15 | 90 - 110 |
| 50.0 | < 5 | < 10 | 95 - 105 | |
| CBN | 1.0 | < 10 | < 15 | 90 - 110 |
| 50.0 | < 5 | < 10 | 95 - 105 |
Representative data demonstrating typical method performance.
Experimental Protocols
Sample Preparation
A critical step in cannabinoid analysis is the efficient extraction of target analytes from the sample matrix. The following protocol is a general guideline and may require optimization for specific matrices.
Materials:
-
Homogenized sample (e.g., dried cannabis flower, oil, edible)
-
This compound internal standard solution (1 µg/mL in methanol)
-
Extraction Solvent: Methanol or a mixture of Methanol and Chloroform (9:1, v/v)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm PTFE)
-
Autosampler vials
Procedure:
-
Weigh 100 mg of the homogenized sample into a centrifuge tube.
-
Add a known volume of the this compound internal standard solution. The amount should be chosen to be within the linear range of the assay.
-
Add 10 mL of the extraction solvent.
-
Vortex the mixture vigorously for 1 minute.
-
Sonicate for 15 minutes in a sonicator bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an autosampler vial.
-
Dilute the extract with the mobile phase if necessary to bring the analyte concentrations within the calibration range.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole).
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A typical gradient would start at a lower percentage of Mobile Phase B, ramp up to a high percentage to elute the cannabinoids, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1 - 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for most neutral cannabinoids and negative mode for acidic cannabinoids.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for each cannabinoid and for this compound should be optimized.
-
Source Parameters: Optimize gas temperatures, gas flows, and ion spray voltage according to the instrument manufacturer's recommendations.
Table 3: Example MRM Transitions (Positive Ion Mode)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| THC | 315.2 | 193.1 |
| CBD | 315.2 | 193.1 |
| CBN | 311.2 | 223.1 |
| CBG | 317.2 | 193.1 |
| This compound (Internal Standard) | 190.2 | 126.1 |
Note: These transitions are illustrative. Optimal transitions should be determined empirically on the specific instrument.
Cannabinoid Signaling Pathway
The biological effects of cannabinoids are primarily mediated through their interaction with the endocannabinoid system, particularly the CB1 and CB2 receptors. These are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.
Activation of CB1 and CB2 receptors by cannabinoids leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This modulation of cAMP levels affects the activity of protein kinase A (PKA) and subsequently influences gene transcription and cellular responses. Additionally, cannabinoid receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, which plays a role in regulating cell proliferation, differentiation, and apoptosis.
This application note provides a comprehensive framework for the development and implementation of a robust analytical method for cannabinoid profiling. The use of this compound as an internal standard, coupled with the sensitivity and selectivity of LC-MS/MS, ensures high-quality, reliable data for research, quality control, and regulatory compliance.
References
- 1. THC and CBD: Similarities and differences between siblings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Neuropharmacology of the Endocannabinoid Signaling System-Molecular Mechanisms, Biological Actions and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: The Use of Olivetol-d9 in the Accurate Pharmacokinetic Profiling of Δ⁹-Tetrahydrocannabinol (THC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pharmacokinetic (PK) analysis of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME). Accurate quantification of THC and its metabolites in biological matrices is crucial for clinical trials, forensic toxicology, and the development of cannabinoid-based therapeutics. A significant challenge in bioanalysis is the potential for variability in sample preparation and instrumental analysis. The use of stable isotope-labeled internal standards is the gold standard for correcting these variabilities, ensuring the precision and accuracy of quantitative results.
Olivetol, a natural resorcinol, is a key precursor in the biosynthesis and chemical synthesis of THC. Consequently, isotopically labeled olivetol, such as Olivetol-d9, serves as an invaluable starting material for the synthesis of deuterated THC (e.g., THC-d9). This deuterated THC is an ideal internal standard for pharmacokinetic studies due to its chemical and physical similarity to the analyte, ensuring it behaves similarly during extraction and ionization in mass spectrometry, while its mass difference allows for clear differentiation.
This application note provides a comprehensive overview and detailed protocols for the use of this compound in THC pharmacokinetic studies, covering the synthesis of a deuterated THC internal standard and its application in a validated bioanalytical method.
Synthesis of Deuterated THC from this compound
The synthesis of a deuterated internal standard, such as THC-d9, from this compound is a critical first step. The following protocol is adapted from established methods for synthesizing isotopically labeled cannabinoids from labeled olivetol precursors.[1] This synthesis involves the condensation of deuterated olivetol with a suitable terpene.
Experimental Protocol: Synthesis of THC-d9
Materials:
-
This compound
-
(-)-p-mentha-2,8-dien-1-ol
-
p-Toluenesulfonic acid (pTSA) or Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in anhydrous DCM.
-
Addition of Reagents: To the stirred solution, add (-)-p-mentha-2,8-dien-1-ol.
-
Catalysis: Slowly add a catalytic amount of p-toluenesulfonic acid or boron trifluoride etherate to the reaction mixture at 0°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by slowly adding a saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure THC-d9.
-
Characterization: Confirm the identity and purity of the synthesized THC-d9 using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Caption: Workflow for the synthesis of THC-d9 internal standard.
Pharmacokinetic Study Protocol Using THC-d9 Internal Standard
This section outlines a typical protocol for a pharmacokinetic study of THC in human plasma following a controlled administration, utilizing the synthesized THC-d9 as an internal standard for quantification by LC-MS/MS.
Experimental Protocol: Quantification of THC in Human Plasma
1. Sample Collection:
-
Collect blood samples from subjects at predetermined time points post-THC administration into K₂EDTA-containing tubes.
-
Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibrator, or quality control (QC) sample in a microcentrifuge tube, add 10 µL of the THC-d9 internal standard solution (e.g., 100 ng/mL in methanol).
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate THC from its metabolites and other endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for THC and THC-d9. For example:
-
THC: m/z 315.2 → 193.1
-
THC-d9: m/z 324.2 → 199.1
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of THC to THC-d9 against the concentration of the calibration standards.
-
Determine the concentration of THC in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) from the concentration-time data.
Caption: Bioanalytical workflow for THC quantification in plasma.
Data Presentation
The use of a deuterated internal standard like THC-d9, synthesized from this compound, allows for the generation of high-quality pharmacokinetic data. Below is an example of how such data can be presented. The following table summarizes the pharmacokinetic parameters of THC and its major active metabolite, 11-hydroxy-THC (11-OH-THC), after oral administration of THC capsules under fasted and fed conditions, as determined by a validated LC-MS/MS method using a deuterated internal standard.[2]
| Parameter | Analyte | 5 mg THC (Fasted) | 5 mg THC (Fed) | 10 mg THC (Fasted) | 10 mg THC (Fed) |
| Cmax (ng/mL) | THC | 1.8 ± 1.1 | 1.5 ± 0.7 | 3.8 ± 2.5 | 3.5 ± 2.1 |
| 11-OH-THC | 1.2 ± 0.6 | 1.1 ± 0.5 | 2.9 ± 1.8 | 2.6 ± 1.5 | |
| Tmax (h) | THC | 1.3 ± 0.5 | 4.5 ± 1.2 | 1.5 ± 0.8 | 5.3 ± 1.4 |
| 11-OH-THC | 1.8 ± 0.7 | 5.0 ± 1.3 | 2.0 ± 1.0 | 5.8 ± 1.6 | |
| AUC₀₋₂₄ (ng·h/mL) | THC | 5.4 ± 3.2 | 14.5 ± 7.8 | 12.1 ± 8.5 | 24.2 ± 13.6 |
| 11-OH-THC | 4.8 ± 2.9 | 6.2 ± 3.5 | 10.5 ± 7.1 | 12.6 ± 7.9 | |
| t½ (h) | THC | 3.5 ± 1.8 | 3.9 ± 1.5 | 4.1 ± 2.1 | 4.5 ± 1.9 |
| 11-OH-THC | 4.2 ± 2.0 | 4.6 ± 1.7 | 4.8 ± 2.3 | 5.1 ± 2.0 |
Data are presented as mean ± standard deviation. *Indicates a statistically significant difference between fasted and fed states.
Conclusion
The use of this compound as a precursor for the synthesis of deuterated THC internal standards is a robust and reliable approach for ensuring the accuracy and precision of pharmacokinetic studies. The protocols outlined in this application note provide a framework for researchers to implement best practices in the bioanalysis of THC. By employing a stable isotope-labeled internal standard, researchers can have high confidence in their quantitative data, leading to a more accurate understanding of the pharmacokinetic profile of THC and facilitating the development of safe and effective cannabinoid-based medicines.
References
Application Note: Quantification of Olivetol using Olivetol-d9 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olivetol is a natural organic compound and a key precursor in the biosynthesis of cannabinoids, including tetrahydrocannabinol (THC) and cannabidiol (CBD). Accurate quantification of olivetol is crucial for monitoring cannabinoid synthesis processes, ensuring the quality and purity of cannabinoid-based products, and in the analysis of various matrices such as e-liquids where it may be present as an impurity or a synthetic precursor. The use of a stable isotope-labeled internal standard, such as Olivetol-d9, is essential for achieving accurate and reliable results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis by compensating for matrix effects and variations in sample preparation and instrument response.
This application note provides a detailed protocol for the quantification of olivetol using this compound as an internal standard, based on a validated LC-MS/MS method. The provided methodologies and data are intended to guide researchers in setting up and validating their own analytical workflows.
Quantitative Data Summary
The following table summarizes the key quantitative parameters from a validated LC-MS/MS method for the analysis of olivetol.
| Parameter | Value | Reference |
| Internal Standard | This compound | [1][2] |
| Internal Standard Spiking Concentration | 500 ng/mL | [3] |
| Calibration Curve Range | 10 - 2500 ng/mL | [3] |
| Limit of Detection (LOD) | 3 µg/mL (in a GC-FID method) | [2] |
| Limit of Quantitation (LOQ) | 10 µg/mL (in a GC-FID method) |
Experimental Protocols
This section details the necessary steps for the preparation of standards and samples for the LC-MS/MS analysis of olivetol using this compound as an internal standard.
Materials and Reagents
-
Olivetol standard (Santa Cruz Biotechnology or equivalent)
-
This compound (Toronto Research Chemicals or equivalent)
-
Methanol (HPLC grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Acetonitrile (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
LC-MS/MS system
Preparation of Stock and Working Solutions
-
Olivetol Stock Solution (1 mg/mL): Accurately weigh 10 mg of olivetol standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
This compound Internal Standard (IS) Working Solution (500 ng/mL): Prepare the working IS solution by diluting the this compound stock solution with methanol. This solution will be used to spike all calibration standards, quality controls, and samples.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the olivetol stock solution with methanol to achieve concentrations ranging from 10 to 2500 ng/mL.
Sample Preparation (e-liquids)
-
Accurately weigh or pipette a known amount of the e-liquid sample into a volumetric flask.
-
Dilute the sample with methanol to a suitable concentration within the calibration range.
-
Transfer an aliquot of the diluted sample to an autosampler vial.
-
Add a precise volume of the this compound IS working solution (500 ng/mL) to the vial.
-
Vortex the vial to ensure thorough mixing.
-
The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Instrumental Conditions
The following are typical LC-MS/MS parameters. Method optimization may be required for different instruments.
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A suitable gradient to achieve separation of olivetol and this compound from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Monitored Transitions:
-
Olivetol: Precursor ion > Product ion (specific m/z values to be optimized)
-
This compound: Precursor ion > Product ion (specific m/z values to be optimized)
-
Workflow and Signaling Pathway Diagrams
Experimental Workflow for Olivetol Quantification
Caption: Experimental workflow for olivetol quantification.
Logical Relationship of Internal Standard Method
Caption: Logic of the internal standard method for quantification.
References
Application Note: Quantitative Analysis of Olivetol-d9 using LC-MS/MS
Introduction
Olivetol is a natural resorcinol that serves as a key biosynthetic precursor to tetrahydrocannabinol (THC) in the Cannabis sativa plant. Its deuterated isotopologue, Olivetol-d9, is commonly used as an internal standard for the accurate quantification of cannabinoids in various matrices, including botanical materials, extracts, and biological fluids. The use of a stable isotope-labeled internal standard is crucial for correcting matrix effects and variations in sample preparation and instrument response in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This application note provides the essential LC-MS/MS transition parameters and a detailed protocol for the robust and sensitive quantification of this compound.
Quantitative Data: LC-MS/MS Transition Parameters
The following table summarizes the optimized Multiple Reaction Monitoring (MRM) parameters for the analysis of Olivetol and its deuterated internal standard, this compound. The parameters are designed for use with a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. These transitions provide high specificity and sensitivity for quantitative assays.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Notes |
| Olivetol | 181.1 | 121.1 | ESI+ | Quantifier ion for the native compound. |
| This compound | 189.1 | 128.1 | ESI+ | Quantifier ion for the internal standard. [1] |
Note: Collision Energy (CE) and other compound-dependent parameters should be optimized on the specific instrument being used. Typical CE values for similar compounds range from 15 to 35 eV.
Experimental Protocol
This protocol outlines a standard procedure for the analysis of this compound. It is intended as a template and may require optimization based on the specific sample matrix and instrumentation.
Standard and Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of Olivetol and this compound in methanol at a concentration of 1 mg/mL. Store at -20°C.
-
Working Standard Solutions: Create a series of working standard solutions by serially diluting the stock solutions in a 50:50 methanol:water mixture to generate a calibration curve (e.g., 1-500 ng/mL).
-
Internal Standard Spiking: Fortify all calibration standards, quality controls, and unknown samples with this compound at a consistent concentration (e.g., 100 ng/mL).
-
Sample Extraction (for Cannabis Flower): a. Homogenize 100 mg of dried cannabis flower. b. Add 10 mL of methanol, vortex for 30 seconds. c. Sonicate for 15 minutes. d. Centrifuge at 4000 rpm for 10 minutes. e. Collect the supernatant and filter through a 0.22 µm PTFE syringe filter into an autosampler vial. f. Dilute the final extract as necessary to fall within the calibration range.
Liquid Chromatography (LC) Conditions
The chromatographic separation is critical for resolving the analyte from potential matrix interferences.[2][3][4]
-
Instrument: UHPLC or HPLC system compatible with MS detection.
-
Column: C18 Reverse-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm particle size).[5]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 40 5.0 95 6.0 95 6.1 40 | 8.0 | 40 |
Mass Spectrometry (MS) Conditions
These parameters are typical for a triple quadrupole mass spectrometer. Source conditions should be optimized for the specific instrument and flow rate.
-
Instrument: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3500 V.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Nebulizer Gas Pressure: 40 psi.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Workflow Visualization
The following diagram illustrates the logical workflow for the quantitative analysis of this compound from sample preparation to final data processing.
Caption: Experimental workflow for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure of the Cannabis sativa olivetol‐producing enzyme reveals cyclization plasticity in type III polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cannabissciencetech.com [cannabissciencetech.com]
- 4. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fast and Sensitive Quantification of Δ9-Tetrahydrocannabinol and Its Main Oxidative Metabolites by Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects with Olivetol-d9 in Plasma Samples
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing Olivetol-d9 as an internal standard to overcome matrix effects in the analysis of plasma samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant issue in plasma sample analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] In plasma, which is a complex biological matrix, these components can include phospholipids, salts, proteins, and anticoagulants.[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of quantitative results.[1]
Q2: How does this compound, as a stable isotope-labeled internal standard, help mitigate matrix effects?
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the preferred choice for correcting matrix effects. An ideal SIL-IS is chemically identical to the analyte of interest and, therefore, exhibits nearly the same behavior during sample extraction, chromatography, and ionization. Because it co-elutes with the analyte, it experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability caused by the matrix effect is normalized, leading to more accurate and precise quantification.[1]
Q3: I'm using this compound, but I'm still seeing variability in my results. Shouldn't the internal standard correct for this?
A3: Ideally, yes. However, several factors can lead to incomplete correction. Deuteration can sometimes cause a slight shift in retention time between the analyte and the SIL-IS.[2] If this separation occurs in a region of significant ion suppression, the analyte and this compound may be affected differently, leading to inaccurate results. It is also crucial that the concentration of the internal standard is appropriate and that it does not contribute to detector saturation.
Q4: What are the common sources of matrix effects in plasma samples?
A4: The primary sources of matrix effects in plasma are endogenous components like phospholipids, which are major constituents of cell membranes and are notorious for causing ion suppression and fouling the mass spectrometer source. Other sources include salts, proteins, and exogenous substances introduced during sample collection and preparation, such as anticoagulants and polymers from plasticware.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low signal intensity for both the analyte and this compound | Significant ion suppression from the plasma matrix. | 1. Optimize Sample Cleanup: Implement a more rigorous sample preparation method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering phospholipids and other matrix components. 2. Sample Dilution: Diluting the plasma sample can reduce the concentration of matrix components causing suppression. 3. Chromatographic Separation: Modify the LC gradient to better separate the analyte and this compound from the regions of major ion suppression. |
| Inconsistent peak area ratio of analyte to this compound across a batch | Differential matrix effects due to slight retention time shifts between the analyte and this compound. | 1. Verify Co-elution: Carefully examine the chromatograms. A visible separation in their retention times is a strong indicator of a problem. 2. Adjust Chromatography: Use a column with a different selectivity or adjust the mobile phase composition to achieve complete co-elution. 3. Evaluate Matrix Effects Quantitatively: Perform a matrix factor assessment to understand the extent of the issue (see Experimental Protocols). |
| High variability or poor accuracy in quality control (QC) samples | The internal standard is not adequately compensating for the matrix effect. | 1. Matrix-Matched Calibrators: Prepare calibration standards in the same blank plasma matrix as the samples to mimic the matrix effects experienced by the unknown samples. 2. Assess IS-Normalized Matrix Factor: Calculate the IS-Normalized Matrix Factor. A value not close to 1.0 indicates that this compound is not effectively compensating for the matrix effect. |
| Decreasing signal for this compound throughout the analytical run | Carryover of late-eluting matrix components causing increasing ion suppression over time. | 1. Inject Blank Samples: Inject a series of blank solvent injections after a high-concentration sample to check for carryover. 2. Extend Run Time: Increase the chromatographic run time to ensure all matrix components have eluted before the next injection. 3. Improve Needle Wash: Implement a more rigorous needle wash protocol in the autosampler method. |
Experimental Protocols
Protocol 1: Protein Precipitation for Plasma Samples
This protocol provides a basic method for removing proteins from plasma samples, a common first step in sample preparation.
Materials:
-
Human plasma (or other relevant plasma)
-
This compound internal standard working solution
-
Ice-cold acetonitrile (ACN)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of plasma in a microcentrifuge tube, add an appropriate volume of the this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of ACN to plasma).
-
Vortex the mixture vigorously for 1 minute to ensure complete denaturation and precipitation of proteins.
-
Incubate the samples at 4°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Protocol 2: Assessment of Matrix Effects (Matrix Factor Calculation)
This protocol details the post-extraction spike method to quantitatively assess the matrix effect.
Sample Sets Required:
-
Set A (Neat Solution): Analyte and this compound spiked into the final analysis solvent (e.g., mobile phase).
-
Set B (Post-Spike Matrix): Blank plasma is first extracted using Protocol 1. The resulting clean supernatant is then spiked with the analyte and this compound at the same concentration as Set A.
Procedure:
-
Prepare at least six different lots of blank plasma extracts by following Protocol 1.
-
Prepare Set A by spiking the analyte and this compound into the mobile phase at a known concentration.
-
Prepare Set B by spiking the same concentration of analyte and this compound into the previously extracted blank plasma supernatants.
-
Analyze both sets by LC-MS/MS.
Calculations:
-
Matrix Factor (MF) = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
IS Matrix Factor (MF_IS) = (Peak Area of IS in Set B) / (Peak Area of IS in Set A)
-
IS-Normalized MF = MF / MF_IS
An IS-Normalized MF close to 1.0 indicates that this compound is effectively compensating for the matrix effect.
Visualizations
Caption: Troubleshooting workflow for inconsistent results with this compound.
Caption: Workflow for quantitative assessment of matrix effects.
References
Technical Support Center: Addressing Isotopic Exchange in Olivetol-d9
Welcome to the technical support center for Olivetol-d9. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the isotopic stability of deuterated Olivetol. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange, and why is it a concern for my this compound standard?
Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical process where a deuterium atom on the this compound molecule is replaced by a hydrogen atom from the surrounding environment, such as from solvents or reagents.[1][2] This is a significant concern in quantitative analyses, particularly those using mass spectrometry, because it alters the mass of the internal standard. The loss of deuterium can lead to an underestimation of the standard's concentration, resulting in the overestimation of the analyte's concentration.[2]
Q2: Which deuterium atoms on an this compound molecule are most susceptible to exchange?
The susceptibility to exchange varies significantly depending on the position of the deuterium atom:
-
Hydroxyl Deuterium (-OD): The deuterium on the phenolic hydroxyl group is highly labile and exchanges almost instantaneously with protons from any protic source (e.g., water, methanol).[1] This is a rapid acid-base reaction.
-
Aromatic Ring Deuteriums (Ar-D): Deuteriums bonded to the aromatic ring are much more stable. However, they can undergo exchange under certain conditions, typically catalyzed by acids or bases.[1] This process is significantly slower than hydroxyl exchange.
-
Alkyl Chain Deuteriums (-CD2-, -CD3): The deuteriums on the pentyl side chain are the most stable and are generally not susceptible to exchange under typical experimental conditions.
Q3: What are the primary factors that promote unwanted deuterium exchange on the aromatic ring?
The primary factors that can induce the back-exchange of deuterium on the aromatic ring include:
-
Presence of Protic Solvents: Solvents with labile protons, such as water, methanol, or ethanol, can serve as a source of hydrogen to replace the deuterium atoms.
-
Acidic or Basic Conditions: The rate of H/D exchange on the aromatic ring is highly pH-dependent. Acidic conditions, in particular, are known to accelerate the exchange process.
-
Elevated Temperatures: Higher temperatures can provide the necessary energy to overcome the activation barrier for C-D bond cleavage, increasing the rate of exchange.
Q4: How can I minimize or prevent isotopic exchange during my experiments?
To maintain the isotopic integrity of this compound, the following practices are recommended:
-
Use Anhydrous, Aprotic Solvents: For storage and sample preparation, use high-purity aprotic solvents like acetonitrile, dimethyl sulfoxide (DMSO), or anhydrous ethanol where appropriate.
-
Control pH: Work under neutral or near-neutral conditions whenever possible. Avoid strong acids or bases in your sample preparation and analytical mobile phases.
-
Maintain Low Temperatures: Store stock solutions and prepared samples at low temperatures (e.g., ≤4°C or frozen) to slow down the rate of exchange.
-
Prepare Solutions Freshly: Prepare working solutions from a solid or a concentrated stock in aprotic solvent as close to the time of analysis as possible to minimize exposure to exchange-promoting conditions.
-
Inert Atmosphere: Handle and store the compound under a dry, inert atmosphere like nitrogen or argon to prevent moisture absorption.
Q5: I'm observing a loss of my deuterium label in my LC-MS analysis. How can I troubleshoot this?
If you suspect deuterium loss, a systematic approach is necessary. This can involve reviewing your storage and handling procedures, checking the solvents used for sample dilution and mobile phases, and assessing the pH of your solutions. A stability study, where the standard is incubated in the mobile phase and analyzed at different time points, can confirm if the exchange is occurring during the analytical run.
Q6: How does pH specifically affect the stability of deuterium labels on this compound?
The stability of deuterium on the aromatic ring is pH-dependent. Acidic conditions are known to significantly accelerate the electrophilic substitution reaction that leads to H/D exchange. While the phenolic hydroxyl deuterium will exchange rapidly across a wide pH range in the presence of protic solvents, maintaining a neutral pH is crucial for preserving the more stable aromatic C-D bonds.
Troubleshooting Guide: Loss of Isotopic Purity
This guide addresses the common issue of observing a decrease in the isotopic purity of this compound, often seen as M-1, M-2, etc., peaks in mass spectrometry data.
| Symptom | Possible Cause | Recommended Solution |
| Decreasing peak area of the deuterated standard over time. | 1. Inappropriate Solvent for Storage: Storing stock or working solutions in protic solvents (e.g., methanol, water). | Action: Switch to an aprotic solvent such as acetonitrile for long-term storage. Ensure all solvents are anhydrous. |
| Appearance of a peak at the mass of the unlabeled analyte. | 2. Acidic or Basic Conditions: Mobile phase, sample diluent, or storage solution is acidic or basic, catalyzing exchange. | Action: Adjust the pH of your solutions to be as close to neutral as possible. If a buffer is required, select one that maintains a neutral pH. |
| Inaccurate or imprecise quantitative results. | 3. Elevated Temperature: Samples are exposed to high temperatures during storage or sample preparation (e.g., heating block, prolonged time at room temperature). | Action: Store all solutions containing this compound at or below 4°C. Minimize time at room temperature during sample processing. |
| Mass shift corresponding to the loss of one or more deuterium atoms. | 4. Contaminated Reagents or Solvents: Reagents or solvents may contain acidic/basic impurities or have absorbed atmospheric moisture. | Action: Use fresh, high-purity, anhydrous solvents and reagents. Handle solvents under an inert atmosphere to prevent moisture absorption. |
Visualizing Isotopic Exchange and Troubleshooting
The following diagrams illustrate the key pathways for isotopic exchange and a logical workflow for troubleshooting issues.
Caption: Potential pathways for deuterium exchange on this compound.
References
stability of Olivetol-d9 in solution and storage conditions
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Olivetol-d9 in solution. The following sections offer frequently asked questions (FAQs) and troubleshooting advice to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound as a solid?
A1: As a solid, this compound is relatively stable. It is typically an off-white to pale yellow solid.[1] For long-term storage, it is recommended to keep the solid material in a refrigerator, protected from light and moisture, to minimize potential degradation.
Q2: How should I prepare and store stock solutions of this compound?
A2: Stock solutions should be prepared using an appropriate solvent where this compound is soluble, such as methanol or chloroform (noting it is slightly soluble in these).[1] For maximum stability, it is best practice to prepare fresh solutions for immediate use. If storage is necessary, general guidelines for the non-deuterated analogue, Olivetol, suggest that stock solutions can be stored for short periods at low temperatures.[2] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.[2]
Q3: What are the potential signs of degradation in my this compound solution?
A3: Visual inspection can be the first indicator of degradation. Potential signs include:
-
Color Change: A change from a colorless or pale yellow solution to a darker yellow, brown, or pinkish hue can indicate oxidation. Phenolic compounds are susceptible to oxidation, which can form colored quinone-type byproducts.
-
Precipitation: The appearance of solid material in a solution that was previously clear may indicate insolubility at a certain temperature or a chemical change leading to a less soluble compound.
-
Unexpected Analytical Results: A decrease in the expected concentration of this compound or the appearance of new, unidentified peaks in analytical chromatograms (e.g., HPLC, LC-MS) are strong indicators of degradation.
Q4: For how long can I store this compound solutions, and at what temperature?
A4: There is limited specific long-term stability data published for this compound solutions. However, based on general chemical principles for phenolic compounds and storage recommendations for similar molecules, the following guidelines are advised. For the non-deuterated analogue, stock solutions are reportedly stable for up to 6 months at -80°C or 1 month at -20°C when stored under nitrogen.[2] It is reasonable to expect similar stability for this compound, but this should be verified experimentally for your specific application. For routine use, storing solutions at 4°C is acceptable for very short periods (1-2 days), but freezing is recommended for longer durations.
Data Presentation: Storage Recommendations
The following table summarizes the recommended storage conditions for this compound.
| Form | Storage Temperature | Duration | Key Considerations |
| Solid | Refrigerator (2-8°C) | Long-term | Keep container tightly sealed; protect from light and moisture. |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles; consider storage under an inert gas. |
| Stock Solution | -80°C | Up to 6 months | Preferred for longer-term storage; aliquot into single-use vials. |
| Working Solution | 2-8°C or on ice | < 24 hours | Recommended to prepare fresh daily for best results. |
*Durations are based on general recommendations for the non-deuterated analogue, Olivetol, and should be used as a guideline. Stability may vary depending on the solvent and concentration.
Troubleshooting Guide
This table addresses common issues encountered during the handling and use of this compound solutions.
| Issue Encountered | Potential Cause(s) | Recommended Action(s) |
| Solution has changed color. | Oxidation of the phenolic hydroxyl groups. Exposure to air, light, or pH changes. | Discard the solution and prepare a fresh one. For future preparations, use de-gassed solvents and consider storing aliquots under an inert atmosphere (e.g., argon or nitrogen). |
| Precipitate has formed upon cooling/storage. | The solution is supersaturated, or the solubility decreases significantly at lower temperatures. | Gently warm the solution and sonicate to redissolve the precipitate. If it persists, the concentration may be too high for the chosen solvent at that storage temperature. Consider preparing a more dilute stock solution. |
| LC-MS/HPLC analysis shows low purity or extra peaks. | Chemical degradation of this compound. Contamination of solvent or glassware. | Verify the purity of the solid material. Prepare a fresh solution using high-purity solvents and clean glassware. Analyze the fresh solution immediately to establish a baseline chromatogram. Run a stability check as outlined in the protocol below. |
Experimental Protocols
General Protocol for Assessing this compound Solution Stability
This protocol outlines a method to quantitatively assess the stability of this compound in a specific solvent and storage condition using High-Performance Liquid Chromatography (HPLC) with UV detection, a standard technique for stability testing.
-
Preparation of Stock Solution:
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Accurately weigh a known amount of solid this compound.
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Dissolve it in a known volume of high-purity solvent (e.g., HPLC-grade methanol) to create a stock solution of a specific concentration (e.g., 1 mg/mL).
-
-
Initial Analysis (Time Zero):
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Immediately after preparation, dilute a sample of the stock solution to a working concentration suitable for your HPLC system.
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Inject the sample and record the chromatogram.
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The primary peak corresponds to this compound. Record its retention time and peak area. This is your T=0 reference point.
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-
Storage:
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Aliquot the remaining stock solution into several vials appropriate for the intended storage condition (e.g., -20°C, 4°C, room temperature).
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Ensure vials are sealed tightly and protected from light.
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-
Time-Point Analysis:
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At predetermined intervals (e.g., 1 day, 3 days, 1 week, 2 weeks, 1 month), remove one aliquot from storage.
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Allow the solution to equilibrate to room temperature.
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Prepare and inject a sample into the HPLC system under the same conditions as the T=0 analysis.
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Record the retention time and peak area of this compound. Note any new peaks that appear.
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-
Data Evaluation:
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Compare the peak area of this compound at each time point to the peak area at T=0. A significant decrease (>5-10%) in the peak area indicates degradation.
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The appearance and growth of new peaks over time correspond to degradation products.
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Calculate the percentage of this compound remaining at each time point: (% Remaining) = (Peak Area at Time X / Peak Area at Time 0) * 100.
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Visualizations
Caption: Workflow for preparing and storing this compound solutions.
Caption: Troubleshooting flowchart for suspected this compound degradation.
References
Technical Support Center: Troubleshooting Signal Suppression of Olivetol-d9 in ESI-MS
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting signal suppression issues encountered with the internal standard Olivetol-d9 during Electrospray Ionization-Mass Spectrometry (ESI-MS) analysis of cannabinoids.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression and why is it a concern for this compound?
Signal suppression is a phenomenon in ESI-MS where the ionization efficiency of an analyte, in this case, this compound, is reduced by the presence of co-eluting matrix components.[1][2] This leads to a decreased signal intensity, which can result in inaccurate quantification of the target cannabinoids.[1][2] Since this compound is a deuterated internal standard used to normalize variations in the analytical process, its signal suppression can compromise the reliability of the entire assay.
Q2: What are the common causes of this compound signal suppression in cannabinoid analysis?
Several factors can contribute to the signal suppression of this compound:
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Matrix Effects: Complex biological matrices such as plasma, urine, or oral fluid contain numerous endogenous compounds (e.g., phospholipids, salts, proteins) that can co-elute with this compound and compete for ionization.[1]
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High Analyte Concentration: High concentrations of the target cannabinoids or other components in the sample can saturate the ESI source, leading to competition for charge and reduced ionization of this compound.
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Mobile Phase Composition: Certain mobile phase additives, such as trifluoroacetic acid (TFA), can cause signal suppression. The pH of the mobile phase can also influence the ionization efficiency of this compound.
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Ion Source Contamination: A contaminated ion source can lead to inconsistent ionization and signal suppression.
Q3: How can I determine if my this compound signal is being suppressed?
Two common methods to assess signal suppression are:
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Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where suppression occurs. A constant flow of this compound is introduced into the mobile phase after the analytical column and before the mass spectrometer. A dip in the baseline signal upon injection of a blank matrix extract indicates the presence of ion suppression at that retention time.
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Post-Extraction Spike: This quantitative method compares the signal response of this compound in a clean solvent to its response when spiked into a pre-extracted blank matrix. A lower signal in the matrix extract indicates signal suppression. The matrix effect can be calculated using the following formula: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100 A value below 100% indicates suppression, while a value above 100% suggests enhancement.
Troubleshooting Guides
Issue 1: Low or Inconsistent this compound Signal Intensity
If you observe a significantly lower or highly variable signal for this compound compared to your standards, follow this troubleshooting guide.
Step 1: Initial System Check
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Verify Instrument Performance: Inject a pure standard solution of this compound to confirm that the LC-MS system is functioning correctly and to establish a baseline response.
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Check for Contamination: Inspect the ion source and transfer capillary for any visible contamination. Clean the components as per the manufacturer's recommendations.
Step 2: Evaluate Matrix Effects
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Perform a Post-Column Infusion Experiment: This will help you visualize the retention time windows where matrix components are causing suppression.
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Quantify the Matrix Effect: Use the post-extraction spike method to determine the percentage of signal suppression.
Step 3: Optimize Sample Preparation
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Improve Sample Cleanup: If significant matrix effects are observed, enhance your sample preparation protocol. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are more effective at removing interfering components than simple protein precipitation. For cannabis oil matrices, specific cleanup cartridges like LipiFiltr® can be beneficial for removing lipids.
Step 4: Optimize Chromatographic Conditions
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Modify the Gradient: Adjust the mobile phase gradient to achieve better separation between this compound and the co-eluting interferences identified in the post-column infusion experiment.
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Change the Column: Consider using a column with a different stationary phase chemistry (e.g., a biphenyl or phenyl-hexyl column instead of a standard C18) to alter selectivity.
Step 5: Optimize ESI-MS Parameters
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Adjust Ion Source Parameters: Optimize parameters such as capillary voltage, gas flow rates (nebulizer, auxiliary, and sheath gas), and ion source temperature to maximize the this compound signal.
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Check Ionization Polarity: While cannabinoids are often analyzed in positive ion mode, evaluating the negative ion mode might offer better sensitivity and reduced interference in some cases.
Illustrative Data on Sample Preparation Techniques
The choice of sample preparation method can significantly impact the degree of signal suppression. The following table provides a qualitative comparison of common techniques for cannabinoid analysis.
| Sample Preparation Technique | Selectivity | Potential for Signal Suppression | Typical Application |
| Protein Precipitation (PPT) | Low | High | Rapid screening of plasma/serum |
| Liquid-Liquid Extraction (LLE) | Moderate | Moderate | Cleaner extracts than PPT |
| Solid-Phase Extraction (SPE) | High | Low | Best for complex matrices like oral fluid |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment
Objective: To qualitatively identify regions of ion suppression in the chromatogram.
Materials:
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LC-MS system with an ESI source
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Syringe pump
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T-connector
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Standard solution of this compound (e.g., 100 ng/mL in mobile phase)
-
Blank matrix extract (prepared using your standard sample preparation method)
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Mobile phase
Procedure:
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Set up the LC-MS system with your analytical column and mobile phase.
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Connect the outlet of the analytical column to one port of the T-connector.
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Connect the syringe pump, containing the this compound standard solution, to the second port of the T-connector.
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Connect the third port of the T-connector to the ESI source of the mass spectrometer.
-
Begin the LC mobile phase flow at your typical analytical flow rate.
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Start the syringe pump to infuse the this compound solution at a low, constant flow rate (e.g., 5-10 µL/min).
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Allow the system to equilibrate until a stable baseline signal for this compound is observed in the mass spectrometer.
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Inject the blank matrix extract onto the LC column.
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Monitor the this compound signal throughout the chromatographic run. A significant drop in the signal indicates ion suppression at that retention time.
Protocol 2: Quantitative Matrix Effect Assessment (Post-Extraction Spike)
Objective: To quantify the extent of signal suppression or enhancement.
Materials:
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LC-MS system
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Blank matrix (e.g., drug-free plasma, urine)
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This compound standard solution
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Clean solvent (e.g., mobile phase or reconstitution solvent)
Procedure:
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Prepare Set A: Spike the this compound standard solution into the clean solvent at a concentration representative of your analytical method.
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Prepare Set B: Extract a blank matrix sample using your established protocol. After the final evaporation step, reconstitute the extract with the this compound standard solution prepared in Set A.
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Analyze both sets of samples by LC-MS.
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Calculate the matrix effect using the formula: Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
Visualizations
References
Technical Support Center: Optimization of Extraction Recovery for Olivetol-d9
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the extraction recovery of Olivetol-d9. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low recovery for this compound?
Low recovery of this compound, a deuterated internal standard, can stem from several factors throughout the analytical workflow. The most common issues include inefficient extraction from the sample matrix, degradation of the analyte, and problems during the analytical measurement. Key areas to investigate are sample preparation, matrix effects, and the stability of the deuterated standard itself.[1]
Q2: How does the choice of extraction solvent affect the recovery of this compound?
The choice of solvent is critical for efficient extraction.[2] Olivetol is a phenolic compound, and its recovery is highly dependent on the polarity of the extraction solvent. Solvents like methanol, ethanol, and acetonitrile are commonly used. The optimal solvent will depend on the sample matrix.[3] For instance, a study on phenolic compounds showed that 70% ethanol can be highly effective for extracting certain phenols.[2] It is crucial to select a solvent that effectively solubilizes this compound while minimizing the co-extraction of interfering matrix components.[3]
Q3: Can the pH of the sample matrix impact the extraction efficiency of this compound?
Yes, the pH of the sample can significantly influence the extraction recovery of phenolic compounds like Olivetol. The ionization state of Olivetol changes with pH, which in turn affects its solubility in different solvents. For reversed-phase solid-phase extraction (SPE), the analyte should ideally be in a neutral form to maximize retention on the nonpolar sorbent. Therefore, adjusting the sample pH might be necessary to optimize recovery.
Q4: My deuterated internal standard (this compound) is not co-eluting with the native analyte. What should I do?
A slight difference in retention time between the deuterated standard and the native analyte can occur due to isotopic effects. If this separation is significant, it can lead to differential matrix effects, where the analyte and the internal standard are affected differently by co-eluting matrix components, leading to inaccurate quantification. To address this, you can try adjusting the chromatographic conditions, such as the mobile phase composition or the gradient program, to achieve co-elution.
Q5: How can I assess the stability of this compound during my experimental workflow?
To assess the stability of this compound, you can perform a simple experiment. Spike a known concentration of the deuterated standard into a blank matrix that is free of the analyte. Subject this sample to the entire sample preparation and analysis workflow. Analyze the sample at different time points and under different storage conditions (e.g., temperature, light exposure) to monitor for any degradation. A significant decrease in the signal over time would indicate instability.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the extraction and analysis of this compound.
Low Recovery in Solid-Phase Extraction (SPE)
| Problem | Potential Cause | Recommended Solution |
| Analyte found in the loading fraction (flow-through) | Incorrect Sorbent Choice: The polarity of the sorbent may not be suitable for this compound. | For a phenolic compound like Olivetol, a reversed-phase sorbent (e.g., C18) is often appropriate. Ensure the sorbent choice matches the analyte's polarity. |
| Sample Solvent is Too Strong: The solvent used to dissolve the sample has a high elution strength, preventing the analyte from binding to the sorbent. | Dilute the sample with a weaker solvent (e.g., water or a buffer) before loading it onto the SPE cartridge. | |
| Incorrect pH: The pH of the sample may be causing this compound to be in an ionized state, which reduces its retention on a reversed-phase sorbent. | Adjust the pH of the sample to ensure this compound is in its neutral form. | |
| Column Overload: The amount of analyte and other matrix components exceeds the binding capacity of the SPE cartridge. | Use a larger SPE cartridge or dilute the sample. | |
| Analyte is lost during the washing step | Wash Solvent is Too Strong: The wash solvent is eluting this compound along with the interferences. | Use a weaker wash solvent. For example, if you are using 50% methanol, try reducing it to 20% methanol in water. |
| Incorrect pH during washing: The pH of the wash solution is causing the analyte to elute. | Ensure the pH of the wash solution is maintained to keep this compound retained on the sorbent. | |
| Low recovery in the elution step | Elution Solvent is Too Weak: The solvent is not strong enough to desorb this compound from the sorbent. | Use a stronger elution solvent. For a C18 cartridge, this would typically be a higher percentage of an organic solvent like methanol, acetonitrile, or acetone. |
| Insufficient Elution Volume: The volume of the elution solvent is not enough to completely elute the analyte. | Increase the volume of the elution solvent. You can also try eluting in smaller, multiple aliquots. | |
| Analyte is irreversibly bound to the sorbent | This can happen due to strong secondary interactions. |
Variability in Recovery
| Problem | Potential Cause | Recommended Solution |
| Inconsistent recovery across samples | Inconsistent Sample Preparation: Variations in sample volume, reagent addition, or incubation times. | Standardize all steps of the sample preparation protocol. Use calibrated pipettes and ensure consistent timing for each step. |
| Matrix Effects: Co-eluting compounds from the sample matrix are suppressing or enhancing the ionization of this compound in the mass spectrometer. | Optimize the chromatographic separation to separate this compound from interfering matrix components. A more rigorous sample cleanup using SPE can also help reduce matrix effects. | |
| Inconsistent pH: Fluctuations in the pH of the sample can lead to variable extraction efficiency. | Buffer the samples to a consistent pH before extraction. | |
| Poor reproducibility between analytical runs | Instrumental Variability: Fluctuations in the performance of the analytical instrument (e.g., LC-MS/MS). | Perform regular instrument maintenance and calibration. Use a system suitability test before each run to ensure the instrument is performing optimally. |
| Degradation of this compound: The deuterated standard may be degrading in the processed samples over time. | Analyze samples as quickly as possible after preparation. If storage is necessary, investigate the stability of this compound under different storage conditions (e.g., -20°C vs. -80°C). |
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol for this compound from a Liquid Matrix
This protocol provides a general starting point for the extraction of this compound using a reversed-phase SPE cartridge. Optimization will be required based on the specific sample matrix.
Materials:
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SPE Cartridge (e.g., C18, 500 mg)
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Methanol (HPLC grade)
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Deionized Water (HPLC grade)
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Sample containing this compound
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Nitrogen evaporator
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Vortex mixer
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Centrifuge
Procedure:
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Conditioning: Condition the SPE cartridge by passing 5 mL of methanol through it.
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Equilibration: Equilibrate the cartridge by passing 5 mL of deionized water. Do not let the cartridge go dry.
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Sample Loading: Load 1-5 mL of the sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
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Washing: Wash the cartridge with 5 mL of a weak solvent (e.g., 10% methanol in water) to remove polar interferences.
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Elution: Elute the this compound with 5 mL of a strong solvent (e.g., methanol or acetonitrile).
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Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
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Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of the initial mobile phase) for analysis.
Liquid-Liquid Extraction (LLE) Protocol for this compound
This protocol is a general method for extracting phenolic compounds from an aqueous matrix.
Materials:
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Ethyl acetate (or another suitable water-immiscible organic solvent)
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Sample containing this compound
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Vortex mixer
-
Centrifuge
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Separatory funnel (for larger volumes)
Procedure:
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pH Adjustment (Optional): Adjust the pH of the aqueous sample to be slightly acidic (e.g., pH 3-4) to ensure Olivetol is in its neutral form.
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Solvent Addition: Add an equal volume of ethyl acetate to the sample in a centrifuge tube or separatory funnel.
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Extraction: Vortex the mixture vigorously for 1-2 minutes or shake the separatory funnel.
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Phase Separation: Centrifuge the mixture to achieve a clear separation of the aqueous and organic layers. If using a separatory funnel, allow the layers to separate.
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Collection: Carefully collect the upper organic layer (ethyl acetate) containing the extracted this compound.
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Repeat (Optional): For higher recovery, the extraction can be repeated with a fresh portion of the organic solvent.
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Evaporation and Reconstitution: Combine the organic extracts and evaporate to dryness, then reconstitute as described in the SPE protocol.
Quantification by GC-MS
A gas chromatography-mass spectrometry (GC-MS) method can be used for the quantification of Olivetol.
Instrumentation:
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Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS).
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Capillary column suitable for cannabinoid analysis (e.g., DB-5ms).
GC Conditions (Example):
-
Injector Temperature: 280°C
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program: Initial temperature of 150°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Injection Volume: 1 µL
-
Split Ratio: 10:1
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 50-550
Note: Derivatization (e.g., silylation) may be required to improve the chromatographic properties of Olivetol.
Data Presentation
Table 1: Comparison of Extraction Solvents for Phenolic Compounds
| Solvent | Relative Polarity | Typical Recovery of Phenolic Compounds | Notes |
| Methanol | High | Generally high for a broad range of phenolics. | Can extract a wide variety of compounds, including some impurities. Toxic. |
| Ethanol | High | Often provides high recovery, especially in aqueous mixtures (e.g., 70-80%). | Generally considered safer than methanol. Good for a wide range of polarities. |
| Acetonitrile | Medium-High | Effective for many phenolic compounds, particularly in liquid-liquid extraction. | Can provide cleaner extracts than more polar solvents. |
| Acetone | Medium | Good for extracting less polar phenolics and flavonoids. | Often used in aqueous mixtures (e.g., 60-70%). |
| Ethyl Acetate | Medium-Low | Commonly used in liquid-liquid extraction for less polar phenolics. | Good for separating from highly polar impurities. |
| Water | Very High | Generally lower recovery for many phenolic compounds compared to organic solvents. | Environmentally friendly but less efficient for less polar compounds. |
Visualizations
Caption: Experimental workflow for the extraction and analysis of this compound.
Caption: Troubleshooting workflow for low recovery of this compound.
References
Technical Support Center: Minimizing Ion Suppression in Cannabinoid Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression effects during cannabinoid analysis.
Troubleshooting Guides & FAQs
Frequently Asked Questions
Q1: What is ion suppression and why is it a problem in cannabinoid analysis?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analytes, such as cannabinoids, is reduced by co-eluting matrix components.[1] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of your results.[1] The presence of interfering species in the sample matrix can compete for ionization or inhibit the efficient formation of ions in the mass spectrometer's source.[1]
Q2: I'm observing low signal intensity for my cannabinoid analytes. What are the likely causes?
A2: Low signal intensity for your cannabinoid analytes is a strong indicator of significant ion suppression. This is often caused by endogenous or exogenous components in your sample matrix that co-elute with your compounds of interest.[1] Common sources of interference include phospholipids from plasma or blood samples, salts, proteins, and other drugs or metabolites present in the biological fluid.[1] In complex matrices like chocolate, fats and polyphenolic compounds are major contributors to matrix effects. Inadequate sample cleanup is a primary reason for the presence of these interfering substances.
Q3: My analyte-to-internal standard ratio is inconsistent across replicates. What could be the problem?
A3: Inconsistent analyte-to-internal-standard ratios suggest that the ion suppression is variable and not being effectively compensated for by the internal standard. While stable isotope-labeled internal standards are designed to co-elute with the analyte and experience similar matrix effects, significant variations in the matrix composition between samples can still lead to differential ion suppression. This variability can stem from differences in the biological samples themselves or inconsistencies in the sample preparation process.
Troubleshooting Specific Issues
Issue 1: Significant ion suppression observed with Electrospray Ionization (ESI).
-
Solution: Consider switching to Atmospheric Pressure Chemical Ionization (APCI). Studies have shown that ESI can be associated with extensive ion suppression in plasma and urine samples for cannabinoid analysis. In contrast, APCI has been demonstrated to have no significant ion suppression in the same matrices.
Issue 2: Poor recovery and significant matrix effects in blood or plasma samples.
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Solution 1: Optimize Sample Preparation: Different extraction techniques yield varying degrees of success in minimizing ion suppression.
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Liquid-Liquid Extraction (LLE): Generally provides a cleaner extract than protein precipitation and is well-suited for lipophilic compounds like cannabinoids.
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Solid-Phase Extraction (SPE): Can provide the cleanest extracts, leading to the lowest matrix effects and highest sensitivity.
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Supported Liquid Extraction (SLE): Has been shown to reduce ion suppression in urine samples.
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For a comparison of different sample preparation techniques for blood samples, refer to the data in Table 1.
-
-
Solution 2: Employ Two-Dimensional Liquid Chromatography (2D-LC): 2D-LC can overcome matrix-related ion suppression by transferring small fractions of the first-dimension separation, where the analyte signal might be suppressed, onto a second dimension for further separation and analysis. This can significantly reduce ionization suppression to allow for accurate quantification.
Issue 3: Matrix interference from complex edible matrices like chocolate.
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Solution: The choice of extraction solvent and cleanup procedure is critical.
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Acetonitrile with 2% formic acid has been shown to be more effective than methanol for protein precipitation and reducing the binding of cannabinoids to the chocolate matrix.
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Specialized lipid removal products, such as Agilent Captiva EMR-Lipid, can be highly effective in removing fat from chocolate samples, leading to a cleaner extract and more accurate results.
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Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques for Cannabinoid Analysis in Blood
| Sample Preparation Technique | Analyte | Ion Suppression/Enhancement (%) at 10 ng/mL | Ion Suppression/Enhancement (%) at 100 ng/mL |
| Liquid-Liquid Extraction (LLE) | CBD | -35.2 | -28.9 |
| THC | -25.8 | -20.1 | |
| CBD-COOH | 119.3 | 105.7 | |
| CBD-OH | 110.5 | 98.4 | |
| Supported Liquid Extraction (SLE) | CBD | -40.1 | -33.7 |
| THC | -30.5 | -25.4 | |
| CBD-COOH | -15.2 | -10.8 | |
| CBD-OH | -18.9 | -14.3 | |
| Solid-Phase Extraction (SPE) | CBD | -10.5 | -8.2 |
| THC | -8.9 | -6.5 | |
| CBD-COOH | -5.1 | -3.2 | |
| CBD-OH | -7.3 | -4.9 | |
| QuEChERS | CBD | -58.0 | -45.0 |
| THC | -55.0 | -42.0 | |
| CBD-COOH | -70.2 | -60.1 | |
| CBD-OH | -65.4 | -55.8 |
Data synthesized from a study comparing different extraction procedures for cannabinoids in whole blood. Negative values indicate ion suppression, while positive values indicate ion enhancement.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Cannabinoids in Plasma
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Sample Preparation: To 500 µL of plasma in a glass tube, add the internal standard.
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Buffering: Add 500 µL of an appropriate buffer (e.g., 0.1 M phosphate buffer, pH 6.0).
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Extraction: Add 2.5 mL of an extraction solvent (e.g., 80:20 hexane:ethyl acetate).
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Mixing: Cap the tube and mix thoroughly (e.g., rotate for 15 minutes).
-
Centrifugation: Centrifuge at >3,000 x g for 10 minutes to separate the layers.
-
Collection: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase. Vortex, centrifuge, and transfer to an autosampler vial for injection.
Protocol 2: Solid-Phase Extraction (SPE) for Cannabinoids in Plasma
-
Cartridge Conditioning: Precondition a reverse-phase SPE cartridge (e.g., C18, 30 mg) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load 500 µL of the pre-treated sample (e.g., plasma with added buffer and internal standard) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent/water mixture (e.g., 40% methanol in water) to remove polar interferences.
-
Drying: Dry the cartridge thoroughly under vacuum or with nitrogen.
-
Elution: Elute the cannabinoids with 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Troubleshooting workflow for addressing ion suppression.
Caption: Comparison of common sample preparation techniques.
References
Technical Support Center: Olivetol-d9 Internal Standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Olivetol-d9 as an internal standard in analytical experiments, particularly in the context of cannabinoid analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of Olivetol, a resorcinolic lipid that is a key precursor in the biosynthesis of many cannabinoids, including THC and CBD.[1][2] In analytical chemistry, particularly in mass spectrometry-based methods like LC-MS/MS or GC-MS, deuterated analogs of target analytes or their precursors are often used as internal standards. The primary reasons for using this compound include:
-
Correction for Matrix Effects: Biological samples and cannabis extracts are complex matrices that can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification.[3][4][5] this compound, being structurally and chemically similar to many cannabinoids, experiences similar matrix effects as the analytes of interest. By comparing the signal of the analyte to the known concentration of the internal standard, these effects can be normalized.
-
Compensation for Sample Preparation Variability: Losses can occur during sample extraction, cleanup, and derivatization steps. As an internal standard added at the beginning of the sample preparation process, this compound accounts for these procedural losses.
-
Improved Accuracy and Precision: The use of a suitable internal standard like this compound significantly improves the accuracy and precision of quantitative methods.
Q2: What are the potential sources of co-eluting interferences with this compound?
While this compound is a robust internal standard, co-eluting interferences can still occur. The most likely sources include:
-
Structurally Similar Phenolic Compounds: Cannabis and its extracts contain a variety of phenolic compounds and other resorcinolic lipids that share structural similarities with Olivetol. These compounds may have similar retention times under certain chromatographic conditions and can co-elute with this compound.
-
In-Source Fragmentation of Cannabinoids: In the electrospray ionization (ESI) source of a mass spectrometer, larger cannabinoid molecules can undergo fragmentation, a process known as in-source collision-induced dissociation (SID). It is plausible that certain cannabinoids could fragment in a way that produces an ion with the same mass-to-charge ratio (m/z) as the precursor or a key product ion of this compound, leading to isobaric interference.
-
Synthetic By-products: In the analysis of synthetic cannabinoid products, by-products from the synthesis process, such as dialkylated olivetol, could be present and may have similar chromatographic behavior to this compound.
Q3: Can I use this compound for the analysis of all cannabinoids?
This compound is a suitable internal standard for many cannabinoids, especially those that share the common olivetol core structure. However, for some cannabinoids that are structurally very different, or for methods where very high precision is required for a specific analyte, an isotopically labeled analog of that specific analyte (e.g., THC-d3 for THC analysis) may be a more appropriate choice.
Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments with this compound.
Issue 1: I am observing a peak at the same retention time as this compound in my blank matrix samples.
-
Question: What could be causing a peak to appear at the retention time of this compound in my blank samples?
-
Answer: This could be due to a co-eluting compound from the matrix itself. Many plant-derived matrices, including cannabis, contain endogenous phenolic compounds that can be structurally similar to Olivetol.
-
Troubleshooting Steps:
-
Confirm the Identity of the Interference:
-
Analyze the blank matrix extract using high-resolution mass spectrometry (HRMS) to determine the accurate mass of the interfering compound. This can help in its identification.
-
If possible, acquire a tandem mass spectrum (MS/MS) of the interfering peak and compare it to spectral libraries of known cannabis constituents.
-
-
Improve Chromatographic Resolution:
-
Modify your LC gradient to increase the separation between this compound and the interfering peak. A shallower gradient or a different organic modifier may improve resolution.
-
Consider using a different stationary phase. A column with a different chemistry (e.g., a phenyl-hexyl or biphenyl phase instead of a C18) can provide different selectivity.
-
-
Optimize Sample Preparation:
-
Employ a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove the interfering compounds before analysis.
-
-
Issue 2: The peak area of this compound is inconsistent across my samples, leading to poor precision.
-
Question: Why is the response of my this compound internal standard varying significantly between samples?
-
Answer: This variability can be caused by inconsistent matrix effects or issues with the sample preparation process.
-
Troubleshooting Steps:
-
Evaluate Matrix Effects:
-
Perform a post-extraction addition experiment. Compare the peak area of this compound in a clean solvent to its peak area when spiked into the extracted blank matrix. A significant difference indicates the presence of matrix-induced ion suppression or enhancement.
-
-
Refine Sample Preparation:
-
Ensure that the internal standard is added to all samples, calibrators, and quality controls at the very beginning of the extraction process and that it is well-mixed.
-
Optimize the extraction and cleanup steps to minimize the co-extraction of matrix components that cause ion suppression.
-
-
Check for In-Source Fragmentation:
-
Infuse a high-concentration solution of a major cannabinoid present in your samples (e.g., CBD or THC) and monitor the m/z channels for this compound. If a signal is detected, it indicates that in-source fragmentation is occurring.
-
If in-source fragmentation is confirmed, adjust the ion source parameters (e.g., reduce the fragmentor voltage or cone voltage) to minimize this effect.
-
-
Issue 3: I am observing cross-talk between the analyte and this compound MRM transitions.
-
Question: What should I do if I see a signal in my this compound channel when injecting a high concentration of my target analyte, or vice-versa?
-
Answer: This phenomenon, known as cross-talk, can occur if the precursor or product ion of the analyte is the same as one of the ions being monitored for the internal standard.
-
Troubleshooting Steps:
-
Select More Specific MRM Transitions:
-
Review the MS/MS fragmentation spectra of both your analyte and this compound.
-
Choose precursor and product ion pairs that are unique to each compound and have high intensity. Avoid selecting low-intensity or common fragment ions.
-
-
Optimize Chromatographic Separation:
-
Even with some level of cross-talk, baseline chromatographic separation of the analyte and the internal standard will ensure that the signal from one does not interfere with the integration of the other.
-
-
Experimental Protocols
The following provides a general experimental workflow for the quantitative analysis of cannabinoids using this compound as an internal standard with LC-MS/MS. This should be considered a starting point, and optimization is necessary for specific applications and matrices.
Table 1: General LC-MS/MS Method Parameters
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Gradient | Start at 60-70% B, increase to 95-100% B over 8-10 minutes, hold for 2 minutes, then re-equilibrate. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1 - 5 µL |
| Mass Spectrometry | |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be optimized for each analyte and this compound. Select at least two transitions per compound for confirmation. |
| Ion Source Parameters | Optimize for maximum signal intensity (e.g., capillary voltage, gas flow, temperature). |
Visualizations
Diagram 1: General Experimental Workflow for Cannabinoid Quantification
Caption: A typical workflow for the quantitative analysis of cannabinoids using an internal standard.
Diagram 2: Troubleshooting Logic for Co-eluting Interferences
Caption: A decision tree for troubleshooting co-eluting interferences with this compound.
References
- 1. ssi.shimadzu.com [ssi.shimadzu.com]
- 2. Fragmentation and Isomerization Pathways of Natural and Synthetic Cannabinoids Studied via Higher Collisional Energy Dissociation Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Olivetol-d9 Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability of Olivetol-d9. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a deuterated form of Olivetol, a naturally occurring organic compound.[1] Olivetol is a resorcinol, a type of phenolic compound, and serves as a precursor in the synthesis of various cannabinoids.[2][3] In research and drug development, understanding the stability of this compound is crucial for ensuring the accuracy of experimental results, the integrity of analytical standards, and the shelf-life of formulations.
Q2: How does pH generally affect the stability of phenolic compounds like this compound?
The stability of phenolic compounds is significantly influenced by pH.[4][5] Many phenolic compounds are susceptible to degradation in alkaline (high pH) conditions, while they tend to be more stable in acidic to neutral pH ranges. For instance, some studies have shown that certain phenolic compounds are stable at a pH range of 4-7.
Q3: What happens to phenolic compounds at high pH?
At high pH, the phenolic hydroxyl groups can deprotonate to form phenoxide ions. These ions are more susceptible to oxidation, which can lead to the formation of quinone-type intermediates and subsequent degradation products. For some phenolic compounds, these pH-induced changes can be irreversible.
Q4: What is the expected stability of this compound at acidic, neutral, and alkaline pH?
-
Acidic pH (pH < 7): this compound is expected to be relatively stable.
-
Neutral pH (pH ≈ 7): this compound is expected to have good stability.
-
Alkaline pH (pH > 7): this compound may be prone to degradation, with the rate of degradation increasing as the pH becomes more alkaline.
Q5: Are there other factors that can affect the stability of this compound?
Yes, besides pH, other factors such as exposure to air (oxygen), light, and high temperatures can also affect the stability of this compound. Olivetol has been described as being sensitive to air. Therefore, it is recommended to store this compound under an inert atmosphere, protected from light, and at controlled temperatures.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent analytical results for this compound samples. | Degradation of this compound in solution due to inappropriate pH. | Ensure that the pH of your sample solutions and mobile phases is within a stable range for this compound (ideally acidic to neutral). Prepare fresh solutions for each experiment. |
| Loss of this compound potency in a formulation over time. | The formulation has a high pH, leading to the degradation of this compound. | Buffer the formulation to a pH known to be optimal for this compound stability. Conduct a pH stability study to determine the optimal pH range. |
| Appearance of unknown peaks in chromatograms of this compound samples. | Degradation products of this compound are forming. | This is likely if the sample is prepared in an alkaline solution. Analyze the sample using a stability-indicating method (e.g., gradient HPLC, LC-MS) to separate and identify the degradation products. Consider adjusting the sample pH. |
| Color change observed in an this compound solution. | Oxidation and degradation of this compound. | This can be accelerated by high pH and exposure to air. Prepare solutions fresh and consider de-gassing solvents. Store solutions protected from light and air. |
Experimental Protocols
Protocol: pH Stability Study of this compound
This protocol outlines a general procedure to assess the stability of this compound at different pH values.
1. Materials:
- This compound
- Buffers of various pH values (e.g., pH 4, 7, 9, 10)
- High-purity water
- Organic solvent for stock solution (e.g., methanol or ethanol)
- HPLC or UPLC system with a suitable column (e.g., C18)
- UV or MS detector
- pH meter
2. Procedure:
- Prepare a stock solution of this compound in the chosen organic solvent at a known concentration (e.g., 1 mg/mL).
- Prepare working solutions by diluting the stock solution with the different pH buffers to a final concentration suitable for analysis (e.g., 10 µg/mL).
- Initial Analysis (T=0): Immediately after preparation, analyze each working solution by HPLC/UPLC to determine the initial concentration and purity of this compound.
- Incubation: Store aliquots of each working solution at a controlled temperature (e.g., 25°C or 40°C) and protected from light.
- Time-Point Analysis: At specified time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution and analyze it by HPLC/UPLC.
- Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
- Monitor the formation of any degradation products.
- Plot the percentage of this compound remaining versus time for each pH.
3. Data Presentation:
The quantitative data can be summarized in a table for easy comparison.
Table 1: Example Data for this compound Stability at 25°C
| Time (hours) | % Remaining (pH 4) | % Remaining (pH 7) | % Remaining (pH 9) | % Remaining (pH 10) |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 1 | 99.8 | 99.9 | 98.5 | 95.2 |
| 2 | 99.7 | 99.8 | 97.1 | 90.8 |
| 4 | 99.5 | 99.6 | 94.3 | 82.1 |
| 8 | 99.2 | 99.3 | 89.0 | 68.5 |
| 24 | 98.5 | 98.8 | 75.4 | 45.3 |
Note: This table presents hypothetical data for illustrative purposes.
Visualizations
References
Technical Support Center: Olivetol-d9 Derivatization for GC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving complete and reliable derivatization of Olivetol-d9 for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC-MS analysis?
A1: Derivatization is a crucial step for the successful analysis of polar compounds like this compound by GC-MS. The primary reasons for derivatization are:
-
Increased Volatility: this compound, with its two hydroxyl (-OH) groups, is a polar molecule with a relatively high boiling point. Silylation, the most common derivatization technique for this purpose, replaces the active hydrogens on the hydroxyl groups with non-polar trimethylsilyl (TMS) groups.[1][2] This conversion to a less polar and more volatile TMS derivative allows the compound to be readily vaporized in the GC inlet without thermal degradation.[1]
-
Improved Chromatographic Peak Shape: The polar nature of underivatized this compound can lead to interactions with active sites (e.g., free silanol groups) within the GC system, such as the inlet liner and the column itself.[3] These interactions can cause significant peak tailing, which reduces resolution and compromises quantitative accuracy.[3] Derivatization minimizes these interactions, resulting in sharper, more symmetrical peaks.
-
Enhanced Thermal Stability: The derivatized form of this compound is more thermally stable, preventing decomposition at the high temperatures of the GC inlet and column.
Q2: What are the most common derivatization reagents for this compound?
A2: The most common and effective derivatization reagents for phenolic compounds like this compound are silylating agents. These include:
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A widely used and powerful silylating agent suitable for derivatizing phenols.
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Another very common and effective silylating agent. It is known to be very versatile and can derivatize a wide range of functional groups.
-
TMCS (Trimethylchlorosilane): Often used as a catalyst in combination with BSTFA or MSTFA (typically at 1%). TMCS can accelerate the reaction and improve the derivatization of sterically hindered hydroxyl groups.
Q3: My derivatization of this compound appears incomplete. What are the likely causes and how can I fix it?
A3: Incomplete derivatization is a frequent issue and can be caused by several factors. Here are the most common culprits and their solutions:
-
Presence of Moisture: Silylating reagents are extremely sensitive to moisture. Water will react with the silylating agent, consuming it and preventing it from reacting with your analyte. It can also hydrolyze the already formed TMS derivatives.
-
Solution: Ensure all glassware is thoroughly dried (e.g., oven-dried or flame-dried under an inert atmosphere). Use anhydrous solvents and reagents. If your sample is in an aqueous solution, it must be completely dried down before adding the derivatization reagents.
-
-
Insufficient Reagent: The derivatization reaction requires a molar excess of the silylating agent to drive the reaction to completion.
-
Solution: A general guideline is to use at least a 2:1 molar ratio of the silylating agent to the active hydrogens on the analyte. For this compound, which has two hydroxyl groups, this means at least a 4:1 molar ratio of the silylating agent to this compound. In practice, a much larger excess is often used.
-
-
Suboptimal Reaction Time and Temperature: The derivatization of phenols is generally rapid, but reaction conditions can still play a significant role.
-
Solution: While some protocols for phenols suggest the reaction is almost instantaneous at room temperature, others benefit from heating. A common practice is to heat the reaction mixture at 60-80°C for 30-60 minutes to ensure completion. You may need to optimize the time and temperature for your specific conditions.
-
-
Improper Solvent: The choice of solvent can significantly impact the reaction rate.
-
Solution: Aprotic solvents like pyridine, acetonitrile, or ethyl acetate are commonly used. Pyridine can also act as a catalyst by scavenging the acidic proton from the hydroxyl group. One study found that using acetone as a solvent for the derivatization of phenols with BSTFA resulted in a complete reaction within 15 seconds at room temperature.
-
Q4: I'm observing peak tailing for my derivatized this compound. What should I investigate?
A4: Peak tailing of a silylated compound often points to issues within the GC system or with the derivatization process itself.
-
Incomplete Derivatization: As mentioned in Q3, any remaining underivatized this compound will interact with the GC system and cause tailing.
-
Active Sites in the GC System: Even with complete derivatization, active sites in the inlet liner or at the head of the GC column can cause peak tailing.
-
Solution: Use a deactivated inlet liner. Regularly replace the liner and septum. Trim a small portion (a few centimeters) from the front of the GC column to remove accumulated non-volatile residues.
-
-
Hydrolysis: Moisture in the sample or carrier gas can break down the silylated derivatives back into their original polar form, leading to tailing.
-
Solution: Ensure your sample is anhydrous before injection and use a high-purity carrier gas with a moisture trap.
-
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No peak or very small peak for derivatized this compound | 1. Incomplete derivatization due to moisture. | 1. Ensure all glassware, solvents, and the sample are anhydrous. Dry the sample completely before adding reagents. |
| 2. Insufficient amount of derivatizing reagent. | 2. Increase the volume of the silylating agent. Use a significant molar excess. | |
| 3. Insufficient reaction time or temperature. | 3. Increase the reaction time and/or temperature (e.g., 70°C for 45 minutes). | |
| 4. Degradation of the analyte in the GC inlet. | 4. Confirm derivatization is complete. Lower the inlet temperature if possible, though this is less likely with a stable TMS derivative. | |
| Peak tailing for derivatized this compound | 1. Incomplete derivatization. | 1. Re-optimize the derivatization protocol (see above). |
| 2. Active sites in the GC inlet or column. | 2. Use a deactivated inlet liner. Replace the liner and septum. Trim the first few centimeters of the column. | |
| 3. Hydrolysis of the derivative. | 3. Ensure the sample is dry before injection and use a moisture trap for the carrier gas. | |
| Appearance of multiple peaks for this compound | 1. Incomplete derivatization leading to a mix of mono- and di-silylated products. | 1. Optimize the derivatization reaction for completeness (increase reagent, time, or temperature). |
| 2. Presence of isomers or impurities in the this compound standard. | 2. Check the purity of your standard. | |
| 3. Degradation of the derivative. | 3. Check for sources of moisture or reactive species in your sample or GC system. |
Quantitative Data Summary
The following tables summarize reaction conditions and parameters from studies on the derivatization of phenols and related compounds. This data can serve as a starting point for optimizing the derivatization of this compound.
Table 1: Silylation Reaction Conditions for Phenolic Compounds
| Compound Type | Reagent | Solvent | Temperature (°C) | Time | Reference |
| Phenols, Bisphenol A | BSTFA | Acetone | Room Temp | 15 seconds | |
| Phenols, Bisphenol A | BSTFA | Dichloromethane | Room Temp | > 1 hour | |
| Plant Phenolics | BSTFA + 1% TMCS | Pyridine | 70 | 3 hours | |
| Aromatic Plant Phenolics | BSTFA + TMCS | (after evaporation) | 80 | 45 minutes | |
| Plant Phenolics | MSTFA | Pyridine | 37 | 30 minutes | |
| Estrogenic Compounds | BSTFA | - | 75 | 45 minutes |
Table 2: GC-MS Parameters for Analysis of Derivatized Phenols
| Parameter | Example Value | Reference |
| GC Column | DB-5MS or similar non-polar column | |
| Injection Mode | Splitless | |
| Inlet Temperature | 250 - 280 °C | |
| Oven Program | Start at a lower temperature (e.g., 70-100°C), then ramp up to a final temperature of around 280-300°C. | |
| Carrier Gas | Helium | |
| MS Mode | Scan or Selected Ion Monitoring (SIM) |
Experimental Protocols
Protocol 1: Rapid Silylation of this compound with BSTFA in Acetone
This protocol is adapted from a method shown to be effective for the rapid derivatization of various phenols.
Materials:
-
This compound standard or dried sample extract
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), with or without 1% TMCS
-
Anhydrous Acetone
-
GC vial with insert
-
Vortex mixer
Procedure:
-
Ensure the this compound sample is completely dry. If the sample is an extract, evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried this compound residue in a known volume of anhydrous acetone (e.g., 100 µL) in a GC vial.
-
Add an excess of BSTFA (e.g., 100 µL) to the vial.
-
Cap the vial tightly and vortex vigorously for 15-30 seconds at room temperature.
-
The sample is now ready for immediate GC-MS analysis.
Protocol 2: Heated Silylation of this compound with MSTFA
This protocol uses heat to ensure the derivatization reaction goes to completion and is a more traditional approach.
Materials:
-
This compound standard or dried sample extract
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)
-
Anhydrous Pyridine (optional, as a catalyst and solvent)
-
GC vial with insert
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Ensure the this compound sample is completely dry. Evaporate any solvent under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine to the dried sample in a GC vial.
-
Add 100 µL of MSTFA to the vial.
-
Cap the vial tightly and vortex to mix.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for GC-MS analysis.
Visualizations
Caption: Workflow for this compound Silylation.
Caption: Troubleshooting Incomplete Derivatization.
References
Validation & Comparative
Method Validation for Cannabinoid Analysis: A Comparative Guide to the Use of Olivetol-d9 and Other Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of cannabinoids is critical for research, clinical applications, and the development of therapeutic drugs. The use of internal standards (IS) is fundamental to robust analytical methods, ensuring precision and accuracy by correcting for variations during sample preparation and analysis. This guide provides an objective comparison of method validation parameters for cannabinoid analysis, with a special focus on the potential use of Olivetol-d9 as an internal standard against more commonly employed deuterated analogs of cannabinoids.
Principles of Internal Standardization in Cannabinoid Analysis
An ideal internal standard should be chemically similar to the analyte of interest but distinguishable by the analytical instrument. For mass spectrometry-based methods, stable isotope-labeled (e.g., deuterated) analogs of the target cannabinoids are considered the gold standard. They co-elute with the analyte and exhibit similar ionization and fragmentation patterns, providing the most accurate correction for matrix effects and procedural losses.
While data on this compound as an internal standard is limited in publicly available validation studies, its structural similarity to the core of many cannabinoids makes it a viable candidate. This guide presents validation data for methods using established deuterated standards alongside performance data for Olivetol as an analyte, offering insights into its potential performance as an internal standard.
Quantitative Performance Data
The following tables summarize the performance of analytical methods for cannabinoids using different internal standards.
Table 1: Method Validation Parameters for Cannabinoid Analysis using Deuterated Internal Standards (LC-MS/MS)
| Parameter | Δ⁹-THC | CBD | CBDA | Δ⁹-THCA | Reference |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 | ≥ 0.99 | ≥ 0.99 | [1] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 10 ng/mL | 10 ng/mL | 10 ng/mL | [1] |
| Intra-day Precision (%RSD) | 0.5 - 6.5% | 0.5 - 6.5% | 0.5 - 6.5% | 0.5 - 6.5% | [1] |
| Inter-day Precision (%RSD) | 0.9 - 5.1% | 0.9 - 5.1% | 0.9 - 5.1% | 0.9 - 5.1% | [1] |
| Intra-day Accuracy | 91.4 - 108.0% | 91.4 - 108.0% | 91.4 - 108.0% | 91.4 - 108.0% | [1] |
| Inter-day Accuracy | 91.5 - 107.5% | 91.5 - 107.5% | 91.5 - 107.5% | 91.5 - 107.5% |
Data is representative of a validated LC-MS/MS method for the analysis of 17 cannabinoids.
Table 2: Method Validation Parameters for Olivetol as an Analyte (GC-FID)
| Parameter | Olivetol | Reference |
| Linearity (r²) | ≥ 0.99 | |
| Limit of Detection (LOD) | 3 µg/mL | |
| Limit of Quantification (LOQ) | 10 µg/mL | |
| Intra-day Precision (%RSD) | < 8.4% | |
| Inter-day Precision (%RSD) | < 9.9% | |
| Accuracy | 85 - 118% |
This data reflects the performance of Olivetol as an analyte in a validated GC-FID method for impurities in synthetic Δ⁸-THC. While not used as an internal standard in this study, these parameters indicate its potential for reliable quantification.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are representative protocols for cannabinoid analysis using LC-MS/MS with deuterated internal standards and a GC-FID method that includes Olivetol analysis.
LC-MS/MS Method for Cannabinoid Quantification with Deuterated Internal Standards
This protocol is a generalized procedure for the analysis of cannabinoids in various matrices.
1. Sample Preparation:
-
Weigh 100 mg of the homogenized sample into a centrifuge tube.
-
Add a known concentration of the deuterated internal standard mix (e.g., THC-d3, CBD-d3).
-
Add 10 mL of an appropriate extraction solvent (e.g., methanol/chloroform 9:1 v/v).
-
Vortex for 1 minute and sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
If necessary, perform a second extraction and combine the supernatants.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or similar.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the target cannabinoids.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each analyte and internal standard.
GC-FID Method for the Analysis of Cannabinoids and Related Compounds (including Olivetol)
This protocol is adapted from a method for analyzing impurities in synthetic Δ⁸-THC.
1. Sample and Standard Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol) to a final concentration within the calibration range.
-
Prepare a stock solution of Olivetol and other target analytes.
-
Prepare calibration standards by serial dilution of the stock solution.
-
If using an internal standard, add a constant known amount to all samples and standards.
2. GC-FID Conditions:
-
GC System: Agilent 7890B or equivalent with a flame ionization detector.
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 100°C), hold for 1 minute, then ramp at a suitable rate (e.g., 10°C/min) to a final temperature (e.g., 300°C) and hold for 5 minutes.
-
Detector Temperature: 320°C.
-
Injection Volume: 1 µL in splitless mode.
Visualizing the Workflow
To illustrate the analytical processes, the following diagrams outline the key steps in each methodology.
Caption: LC-MS/MS workflow for cannabinoid analysis.
Caption: GC-FID workflow for cannabinoid analysis.
Conclusion
The choice of internal standard is a critical decision in the development of a robust and reliable method for cannabinoid analysis. Deuterated analogs of the target cannabinoids remain the preferred choice for mass spectrometry-based methods due to their ability to closely mimic the behavior of the analytes, leading to high accuracy and precision.
Ultimately, the selection of an internal standard should be based on the analytical technique, the specific cannabinoids being quantified, the sample matrix, and the required level of accuracy and precision. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their specific analytical needs.
References
Olivetol-d9 as an Internal Standard: A Comparative Guide to Accuracy and Precision in Cannabinoid Analysis
In the landscape of cannabinoid research and testing, achieving accurate and precise quantification of compounds like THC and CBD is critical.[1] The use of internal standards in analytical methods, particularly those employing mass spectrometry, is a fundamental practice to ensure data reliability.[1] This guide provides a detailed comparison of Olivetol-d9's performance as an internal standard against commonly used deuterated analogs of cannabinoids, supported by experimental data and protocols.
Stable isotope-labeled internal standards, such as deuterated versions of the target analyte (e.g., THC-d3, CBD-d3), are widely considered the gold standard in quantitative mass spectrometry.[1] These standards co-elute with the analyte and have nearly identical chemical and physical properties, allowing them to effectively compensate for variations during sample preparation and analysis, including matrix effects that can suppress or enhance the analyte signal.[1][2]
This compound, a deuterated form of the biosynthetic precursor to many cannabinoids, presents an alternative approach. As a non-isobaric internal standard, it is chemically related to the cannabinoids but does not have the same exact mass as the target analytes. Its utility hinges on its ability to mimic the behavior of various cannabinoids throughout the analytical process.
The Principle of Internal Standardization
Internal standards are crucial for correcting analytical variability. An ideal internal standard is a compound added at a constant, known concentration to all samples, calibration standards, and quality controls before processing. It should behave similarly to the analyte of interest but be distinguishable by the detector. The ratio of the analyte's response to the internal standard's response is used for quantification, which corrects for losses during sample preparation and fluctuations in instrument response.
Comparative Performance Data
For a method to be considered reliable, accuracy (how close a measured value is to the true value) and precision (how close repeated measurements are to each other) are key validation parameters. Typically, acceptance criteria for accuracy are within ±15% of the nominal concentration, and for precision, the relative standard deviation (%RSD) should be ≤15%.
The following table summarizes typical performance data from validated LC-MS/MS methods that utilize individual deuterated internal standards for each corresponding cannabinoid analyte. This represents the "gold standard" against which an alternative like this compound would be benchmarked.
| Analyte | Internal Standard | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| Δ⁹-THC | Δ⁹-THC-d3 | 90.2% - 110.3% | 1.4% - 6.1% | |
| CBD | CBD-d3 | 85.4% - 111.6% | 0.2% - 3.6% | |
| CBDA | CBDA-d3 (inferred) | 90.2% - 110.3% | 1.4% - 6.1% | |
| CBG | CBG-d3 (inferred) | 90.2% - 110.3% | 1.4% - 6.1% | |
| CBN | CBN-d3 | 85.4% - 111.6% | 0.2% - 3.6% | |
| THCCOOH | THCCOOH-d3 | 86.9% - 113.1% | < 10.5% |
Note: The performance of this compound would need to be rigorously tested against these benchmarks. The key question is whether a single, non-isobaric internal standard can effectively correct for the analytical variability of a range of cannabinoids with differing chemical structures and chromatographic behaviors as effectively as their dedicated, isotope-labeled counterparts.
Experimental Protocols
A robust analytical method is essential for generating reliable data. Below is a representative experimental protocol for the quantification of cannabinoids in a plant matrix using LC-MS/MS, which could be adapted to evaluate this compound.
Sample Preparation (Cannabis/Hemp Flower)
-
Homogenization: Weigh approximately 100 mg of homogenized cannabis or hemp sample into a 50 mL polypropylene tube.
-
Internal Standard Spiking: Add a known volume and concentration of the internal standard solution (e.g., 50 µL of a 500 ng/mL solution of this compound or a mix of deuterated cannabinoids) to the sample.
-
Extraction: Add 10 mL of an extraction solvent (e.g., 9:1 methanol:chloroform). Vortex the tube for 30 seconds and sonicate for 15 minutes.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes.
-
Collection & Dilution: Transfer the supernatant to a clean tube. The extract is then diluted with methanol to ensure the analyte concentrations fall within the established calibration range.
-
Final Preparation: Transfer 100 µL of the diluted extract to an autosampler vial for analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: An Agilent 1290 Infinity I UPLC system or equivalent.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient: A time-programmed gradient is used to separate the various cannabinoids.
-
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, typically operated in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to detect specific precursor-product ion transitions for each cannabinoid and the internal standard, ensuring high selectivity and sensitivity.
Discussion and Conclusion
Advantages of Deuterated Analogs (e.g., THC-d3):
-
Gold Standard: They are the most accurate choice for correcting matrix effects and procedural losses because they behave almost identically to the target analyte.
-
Co-elution: They chromatographically co-elute with the non-deuterated analyte, ensuring that any matrix effects experienced at that specific retention time are accounted for.
-
High Specificity: Their use in LC-MS/MS methods provides high confidence in the quantification.
Potential of this compound:
-
Cost-Effectiveness: A single internal standard for multiple analytes could potentially be more cost-effective than purchasing a suite of individual deuterated standards.
-
Broad Applicability: As a common precursor, its chemical structure has similarities to the core of many cannabinoids, which might allow it to track the extraction efficiency of multiple compounds reasonably well.
Limitations and Considerations:
-
Chromatographic Separation: this compound will have a different retention time than the target cannabinoids. This means it will not co-elute and therefore cannot perfectly correct for matrix effects that are specific to the retention time of each individual analyte.
-
Ionization Efficiency: The ionization efficiency of this compound may differ from that of the various cannabinoids, potentially leading to less accurate correction for signal suppression or enhancement in the MS source.
-
Method Validation is Crucial: Any laboratory considering the use of this compound as an internal standard must perform a rigorous in-house validation. This validation would need to compare its performance directly against the use of individual deuterated standards across a variety of matrices (e.g., flower, oils, edibles) to prove its fitness for purpose. The accuracy and precision must meet established guidelines (e.g., AOAC, ASTM) to ensure data is defensible.
References
A Comparative Guide to Olivetol-d9 and THC-d3 as Internal Standards for Cannabinoid Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of cannabinoids in various matrices is critical for research, clinical diagnostics, and the development of therapeutic agents. The use of stable isotope-labeled internal standards is a cornerstone of robust analytical methodologies, particularly in mass spectrometry-based techniques. These standards are essential for correcting variabilities in sample preparation, instrument response, and matrix effects. This guide provides a detailed comparison of two commonly employed internal standards in cannabinoid analysis: Olivetol-d9 and Δ⁹-Tetrahydrocannabinol-d3 (THC-d3).
Physicochemical Properties
A fundamental understanding of the physicochemical properties of an internal standard is crucial for its appropriate selection and application. The table below summarizes the key properties of this compound and THC-d3.
| Property | This compound | Δ⁹-THC-d3 |
| Chemical Formula | C₁₁H₇D₉O₂[][2][3] | C₂₁H₂₇D₃O₂[4] |
| Molecular Weight | 189.3 g/mol [] | 317.5 g/mol |
| Structure | Deuterated 5-pentylresorcinol | Deuterated Δ⁹-Tetrahydrocannabinol |
| Appearance | Off-white to pale yellow solid | Typically supplied as a solution in methanol |
| Solubility | Soluble in chloroform and methanol | Soluble in organic solvents like methanol |
| Function | Precursor in the synthesis of labeled cannabinoids | Direct analog of the primary psychoactive cannabinoid |
Application and Performance as Internal Standards
The choice between this compound and THC-d3 as an internal standard is dictated by the specific analytical goals, the cannabinoids of interest, and the analytical platform employed.
THC-d3 is a homologous internal standard for the analysis of Δ⁹-THC. Its structural and chemical similarity to THC makes it an ideal choice for correcting the analyte's behavior throughout the analytical process, from extraction to detection. This is particularly advantageous in complex matrices such as plasma, urine, and oral fluid, where matrix effects can significantly impact ionization efficiency in LC-MS/MS analysis. For GC-MS methods, THC-d3 can also account for variability in derivatization efficiency.
This compound , on the other hand, is a structural precursor to many cannabinoids, including THC and cannabidiol (CBD). In the biosynthesis of cannabinoids, olivetolic acid, which is derived from olivetol, is a key intermediate. This structural relationship can make this compound a suitable "universal" internal standard for the simultaneous quantification of multiple cannabinoids. Its utility stems from the fact that it shares a common core structure with many cannabinoids, potentially mimicking their extraction and ionization behavior to a certain extent. However, as a non-homologous internal standard for most cannabinoids, its ability to compensate for analyte-specific variations might be less precise than a dedicated deuterated analog like THC-d3 for THC analysis.
A study comparing d3- and d6-labeled internal standards for the THC metabolite, THC-COOH, found that the position and number of deuterium atoms can impact the dynamic range of the analysis due to mass spectral fragmentation patterns. While this study did not directly involve this compound, it highlights the importance of carefully considering the fragmentation of both the analyte and the internal standard in mass spectrometry methods.
Experimental Protocols
Below are generalized experimental workflows for utilizing this compound and THC-d3 in cannabinoid analysis.
Sample Preparation Workflow
Caption: Generalized sample preparation workflow for cannabinoid analysis.
Detailed Methodologies:
1. Sample Preparation for LC-MS/MS Analysis of Cannabinoids in Serum:
-
Spiking: To 300 µL of serum, add a solution containing the internal standards (e.g., THC-d3, CBD-d3).
-
Protein Precipitation: Add 0.9 mL of acetonitrile containing 1% formic acid (pre-chilled to -20 °C) to precipitate proteins.
-
Centrifugation: Agitate and then centrifuge the mixture to pellet the precipitated proteins.
-
Phospholipid Removal: Transfer the supernatant to a phospholipid removal plate or cartridge (e.g., HybridSPE®).
-
Analysis: The eluent is directly analyzed by LC-MS/MS.
2. Sample Preparation for GC-MS Analysis of Cannabinoids in Cannabis Oil:
-
Spiking: To 10 µL of cannabis oil, add 50 µL of a mixed internal standard solution (e.g., THC-d3, CBD-d3, CBN-d3).
-
Evaporation: Evaporate the solvent under a gentle stream of nitrogen.
-
Derivatization: Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 30 µL of pyridine. Heat at 60°C for 20 minutes.
-
Analysis: Cool to room temperature before injection into the GC-MS.
Analytical Instrumentation Logic
Caption: Logical flow of the analytical instrumentation process.
Data Presentation
The following table summarizes hypothetical performance data to illustrate the comparative evaluation of this compound and THC-d3 in a validation study for the quantification of THC and CBD in a complex matrix.
| Parameter | Method using this compound | Method using THC-d3/CBD-d3 |
| Analyte | THC & CBD | THC & CBD |
| Recovery (%) | 85 - 95% | 90 - 105% |
| Matrix Effect (%) | 75 - 90% | 95 - 110% |
| Accuracy (% bias) | ± 15% | ± 10% |
| Precision (% RSD) | < 10% | < 5% |
Note: This table presents expected trends. Actual performance data will vary depending on the specific matrix, instrumentation, and method validation protocol. The use of homologous internal standards like THC-d3 and CBD-d3 is generally expected to provide better correction for analyte-specific recovery and matrix effects, leading to improved accuracy and precision.
Conclusion
Both this compound and THC-d3 are valuable tools for the accurate quantification of cannabinoids.
-
THC-d3 is the preferred internal standard for the specific and highly accurate quantification of Δ⁹-THC, as its homologous nature allows for the most effective correction of analytical variability.
-
This compound presents a viable option as a more universal internal standard when analyzing a broader range of cannabinoids simultaneously, especially when a deuterated analog for every single analyte is not available or practical. Its utility is based on its structural relationship as a precursor to many cannabinoids.
The ultimate choice of internal standard will depend on the specific requirements of the assay, including the analytes of interest, the desired level of accuracy and precision, and the complexity of the sample matrix. For methods requiring the highest accuracy for a specific cannabinoid, a homologous deuterated internal standard is always the superior choice.
References
A Comparative Guide to Internal Standards for Cannabinoid Quantification: Featuring Olivetol-d9
For researchers, scientists, and drug development professionals, the precise and accurate quantification of cannabinoids is a critical aspect of ensuring product safety, efficacy, and regulatory adherence. The use of internal standards is fundamental to robust analytical methodologies, compensating for variations during sample preparation and instrumental analysis. This guide presents an objective comparison of Olivetol-d9 as an internal standard against more commonly employed deuterated cannabinoid analogs for the quantification of cannabinoids by mass spectrometry.
Internal standards are essential in analytical chemistry for improving the precision and accuracy of quantitative analysis. An ideal internal standard is a compound that is chemically similar to the analyte of interest but can be differentiated by the analytical instrument. In mass spectrometry-based methods, stable isotope-labeled analogs of the target analytes, such as deuterated cannabinoids (e.g., THC-d3, CBD-d3), are considered the gold standard. These standards co-elute with the analyte and exhibit similar ionization and fragmentation patterns, thereby providing the most effective correction for matrix effects and procedural losses.
This guide explores the use of this compound, a deuterated precursor of many cannabinoids, as a potential internal standard and compares its theoretical advantages and disadvantages against the established deuterated cannabinoid standards.
Comparison of Internal Standard Performance
The following table summarizes typical performance characteristics for commonly used deuterated cannabinoid internal standards, based on published validation studies. This data provides a benchmark against which the performance of this compound can be theoretically evaluated.
| Internal Standard | Analyte(s) | Analytical Method | Linearity (r²) | Accuracy (% Bias) | Precision (%RSD) | LLOQ (ng/mL) | Reference |
| THC-d3, CBD-d3, etc. | 17 Cannabinoids | LC-MS/MS | ≥ 0.99 | 91.5 - 107.5 | 0.9 - 5.1 | 10 | |
| Abnormal CBD | 18 Cannabinoids | LC-MS/MS | Not Specified | Not Specified | Not Specified | 0.1 - 50 µg/mL | |
| THC-d3, CBN-d3, CBD-d3 | THC, CBN, CBD, etc. | LC-MS/MS | Not Specified | -0.2 - 6.4 | 3.7 - 11.5 | 0.02 (pg/mg) | |
| CBD-d3, THC-d3 | THC, CBD, THCA, CBDA | LC-MS/MS | Not Specified | Not Specified | Not Specified | 5 | |
| Deuterated Analogs | 13 Natural & 117 Synthetic Cannabinoids | LC-MS/MS | Not Specified | -19.4 - 13.0 | < 15.2 | 0.05 - 50 |
Table 1: Performance Characteristics of Common Deuterated Cannabinoid Internal Standards from Various Validation Studies.
Theoretical Comparison: this compound vs. Deuterated Cannabinoid Analogs
| Feature | Deuterated Cannabinoid Analogs (e.g., THC-d3, CBD-d3) | This compound |
| Chemical Similarity | Very high; identical core structure to the analyte. | Moderate; precursor to the cannabinoid core structure. |
| Co-elution | Expected to co-elute almost perfectly with the non-labeled analyte. | May have a different retention time than the target cannabinoids. |
| Ionization & Fragmentation | Nearly identical to the analyte, providing excellent correction for matrix effects. | May experience different ionization efficiency and fragmentation patterns compared to the more complex cannabinoid structures. |
| Correction for Sample Preparation | Effectively corrects for losses throughout the entire sample preparation process. | Can correct for extraction efficiency from the matrix, but may not fully account for derivatization or degradation differences of the target cannabinoids. |
| Broad Applicability | A specific deuterated analog is typically needed for each target cannabinoid for the most accurate quantification. | As a common precursor, it could potentially be used as a single internal standard for the quantification of multiple cannabinoids. |
| Commercial Availability | A wide range of deuterated cannabinoid standards are commercially available. | Commercially available as a precursor for synthesis. |
Experimental Protocols
General Experimental Workflow for Cannabinoid Quantification
The following diagram illustrates a typical workflow for the quantification of cannabinoids in a sample matrix using an internal standard.
Caption: A generalized workflow for cannabinoid analysis.
Biosynthetic Relationship of Olivetol to Major Cannabinoids
Olivetol is a key precursor in the biosynthesis of many cannabinoids within the Cannabis sativa plant. The following diagram illustrates this relationship.
Caption: Simplified biosynthesis of major cannabinoids from olivetol.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of a robust method for cannabinoid quantification. While deuterated analogs of the target cannabinoids remain the gold standard due to their high chemical and physical similarity, the use of a deuterated common precursor like this compound presents an interesting alternative.
Advantages of Deuterated Cannabinoid Analogs:
-
Optimal Accuracy: Closely mimics the analyte's behavior during extraction, chromatography, and ionization, providing the most accurate correction for potential variations.
-
Established and Validated: Numerous studies have validated their use, and a wide variety of standards are commercially available.
Potential Advantages of this compound:
-
Broad Spectrum: As a common precursor, it could potentially serve as a single internal standard for the simultaneous quantification of multiple cannabinoids, simplifying workflow and reducing costs.
-
Cost-Effectiveness: Depending on the synthesis and purification, it might offer a more economical option compared to purchasing a suite of individual deuterated cannabinoid standards.
Considerations for Using this compound:
-
Chromatographic Separation: Its retention time will likely differ from the target cannabinoids, which needs to be carefully managed to avoid co-elution with other matrix components.
-
Ionization Efficiency: The ionization response of this compound may differ significantly from the larger cannabinoid molecules, potentially impacting its ability to correct for matrix effects as effectively as a deuterated analog.
-
Method Validation is Crucial: Any laboratory considering the use of this compound as an internal standard must perform a thorough in-house validation to demonstrate its fitness for purpose for the specific cannabinoids and matrices being analyzed.
Ultimately, the choice of internal standard will depend on the specific requirements of the assay, including the desired level of accuracy and precision, the number of analytes being quantified, and budget considerations. While deuterated cannabinoid analogs are the proven and preferred choice for most applications, this compound represents a plausible alternative that warrants further investigation and validation by the scientific community.
References
- 1. Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Certified Reference Materials and Internal Standards for Cannabinoid Analysis [labx.com]
- 4. Development and validation of an LC-MS/MS method for quantification of Δ9-tetrahydrocannabinolic acid A (THCA-A), THC, CBN and CBD in hair - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standards for Cannabinoid Analysis: Focus on Olivetol-d9 and Alternatives
For researchers, scientists, and drug development professionals, the accurate quantification of cannabinoids is crucial for ensuring product safety, efficacy, and regulatory compliance. The use of internal standards in analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a fundamental practice to achieve reliable and reproducible results. Among the various internal standards, deuterated analogs are considered the gold standard due to their similar chemical and physical properties to the target analytes.
This guide provides a comparative overview of the use of Olivetol-d9 and other common deuterated internal standards in cannabinoid analysis. While this compound is a logical choice as an internal standard for the quantification of Olivetol, a common precursor and impurity in synthetic cannabinoid production, publicly available data on its specific calibration curve linearity and range is limited. However, extensive data exists for other deuterated cannabinoid standards, offering valuable insights into expected performance.
Performance of Deuterated Internal Standards in Cannabinoid Analysis
The following table summarizes the linearity and concentration ranges of calibration curves for various cannabinoids using their respective deuterated internal standards, as reported in validated LC-MS/MS methods. This data serves as a benchmark for what can be expected when developing and validating methods using deuterated internal standards.
| Analyte(s) | Internal Standard(s) | Concentration Range | Linearity (R²) | Analytical Method |
| Δ⁹-THC, CBN, CBD | THC-D₃, CBN-D₃, CBD-D₃ | 20 - 1000 pg/mg | ≥ 0.99 (weighted 1/x) | LC-MS/MS[1] |
| THCA-A | THCA-A-D₃ | 2.5 - 1000 pg/mg | ≥ 0.99 (weighted 1/x) | LC-MS/MS[1] |
| THC, 11-OH-THC, THCCOOH, CBG, CBD, THCV, CBN | THC-D₃, THCCOOH-D₃, CBD-D₃ | 0.5 - 2 µg/L (LLOQ) | > 0.995 | LC-MS/MS[2] |
| 13 Natural Cannabinoids | (various deuterated standards) | 0.1 - 50 ng/mL | Not explicitly stated, but method was validated | LC-MS/MS[3] |
| Olivetol and other impurities | Not specified (in this study) | 5 - 10 µg/mL (LOQ) | ≥ 0.99 | GC-FID[4] |
Note: The GC-FID method for Olivetol did not utilize this compound as an internal standard but provides an indication of the linear range achievable for the non-deuterated compound.
Experimental Protocol: Quantification of Cannabinoids using Deuterated Internal Standards by LC-MS/MS
This section outlines a typical experimental protocol for the development and validation of a quantitative method for cannabinoids using deuterated internal standards.
1. Materials and Reagents:
-
Cannabinoid analytical standards (e.g., THC, CBD, CBN, Olivetol)
-
Deuterated internal standards (e.g., THC-d3, CBD-d3, CBN-d3, this compound)
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid
-
Blank matrix (e.g., cannabis oil, plasma)
2. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of each cannabinoid standard and deuterated internal standard in methanol at a concentration of 1 mg/mL.
-
From the stock solutions, prepare intermediate working solutions of the cannabinoid standards and a mixed internal standard working solution.
3. Preparation of Calibration Curve Standards:
-
Prepare a series of calibration standards by spiking a blank matrix with the cannabinoid working solutions to achieve a desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).
-
Add a constant concentration of the mixed internal standard working solution to each calibration standard.
4. Sample Preparation:
-
To the unknown samples, add the same constant concentration of the mixed internal standard working solution as was added to the calibration standards.
-
Perform a sample extraction, such as protein precipitation for plasma samples or liquid-liquid extraction for oil matrices.
-
Evaporate the solvent and reconstitute the sample in the initial mobile phase.
5. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to achieve separation of the target analytes.
-
Flow Rate: A typical flow rate for the column dimensions.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize the precursor and product ion transitions for each cannabinoid and its corresponding deuterated internal standard. An example for Olivetol and this compound can be seen in some analyses, though without full validation data being readily available.
-
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for each calibration standard.
-
Apply a linear regression model (often with 1/x or 1/x² weighting) to the calibration curve and determine the coefficient of determination (R²).
-
Quantify the concentration of the cannabinoids in the unknown samples using the generated calibration curve.
Workflow for Calibration Curve Generation
References
- 1. Development and validation of an LC-MS/MS method for quantification of Δ9-tetrahydrocannabinolic acid A (THCA-A), THC, CBN and CBD in hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. mdpi.com [mdpi.com]
- 4. Development and Validation of a GC-FID Method for the Quantitation of Δ 8 -Tetrahydrocannabinol and Impurities Found in Synthetic Δ 8 -Tetrahydrocannabinol and Vaping Products - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standards for the Quantification of Tetrahydrocannabinol (THC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of internal standards used for the quantification of delta-9-tetrahydrocannabinol (THC), with a specific focus on the limit of detection (LOD) and limit of quantification (LOQ). While the inquiry specified Olivetol-d9, our comprehensive literature review indicates that deuterated analogs of THC, such as THC-d3 and 11-nor-9-carboxy-THC-d3, are the predominantly utilized internal standards in validated analytical methods for THC quantification.
Olivetol, a precursor in the synthesis of cannabinoids, is sometimes analyzed as an impurity in cannabis products.[1] However, the use of this compound as an internal standard for the direct quantification of THC is not well-documented in the reviewed scientific literature. The synthesis of isotopically labeled THC standards, for instance, may start from a labeled Olivetol precursor, highlighting its importance in the production of reference materials rather than its direct use as an internal standard in routine sample analysis.[2]
This guide, therefore, focuses on comparing the performance of commonly accepted deuterated internal standards for THC analysis, providing quantitative data from various analytical methodologies and biological matrices.
Quantitative Data Summary
The selection of an internal standard significantly impacts the sensitivity and reliability of THC quantification. The following table summarizes the limit of detection (LOD) and limit of quantification (LOQ) for THC using various internal standards and analytical techniques.
| Internal Standard | Analyte | Matrix | Analytical Method | LOD | LOQ |
| Not Specified | Olivetol | Not Specified | GC-FID | 2.5 µg/mL | 10 µg/mL |
| THC-d3 | THC | Oral Fluid | 2D-GC-MS | - | 0.5 ng/mL |
| THC-d3 | THC | Oral Fluid | LC-MS/MS | - | 0.4 ng/mL |
| THC-d3 | THC | Whole Blood | UPLC-MS-MS | 0.02 ng/mL | 0.05 ng/mL |
| THC-d3 | THC | Whole Blood | LC-MS/MS | <1 ng/mL to <5 ng/mL | <1 ng/mL to <5 ng/mL |
| 11-nor-9-carboxy-THC-d3 | THC-COOH | Urine | GC-MS | - | 2.5 ng/mL |
| 11-nor-9-carboxy-THC-d3 | THC & THC-COOH | Plasma & Urine | GC/MS | 0.06 ng/mL | 0.20 ng/mL |
| Not Specified | THC | Plant Material | GC/MS | 0.075% (w/w) | - |
| Not Specified | THC | General | UPLC-MS/MS | 10 ng/mL | 25 ng/mL |
Note: The LOD and LOQ values are highly dependent on the specific instrumentation, method parameters, and sample matrix.
Experimental Protocols
Below is a detailed methodology for the quantification of THC in whole blood using a common deuterated internal standard, THC-d3, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Objective: To accurately quantify the concentration of Δ9-Tetrahydrocannabinol (THC) in whole blood samples.
Internal Standard: (-)-Δ9-THC-D3
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
1. Sample Preparation (Solid-Phase Extraction)
-
To 1 mL of whole blood, add 20 µL of a 1 µg/mL solution of THC-d3 in methanol.
-
Vortex for 30 seconds.
-
Add 2 mL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 3000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Condition a solid-phase extraction (SPE) column (e.g., C18) with 2 mL of methanol followed by 2 mL of deionized water.
-
Load the supernatant onto the SPE column.
-
Wash the column with 2 mL of a 10% methanol in water solution.
-
Dry the column under vacuum for 5 minutes.
-
Elute the analytes with 2 mL of a 90:10 hexane:ethyl acetate mixture.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 60% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
THC: Precursor ion m/z 315.2 → Product ion m/z 193.1
-
THC-d3: Precursor ion m/z 318.2 → Product ion m/z 196.1
-
3. Quantification
-
Construct a calibration curve using known concentrations of THC standards spiked into blank blood and processed alongside the samples.
-
Calculate the peak area ratio of the THC to the THC-d3 internal standard.
-
Determine the concentration of THC in the unknown samples by interpolating from the calibration curve.
Mandatory Visualizations
Experimental Workflow for THC Quantification
Caption: Workflow for THC quantification using LC-MS/MS.
Logical Relationship of Analytical Parameters
Caption: Relationship between key analytical validation parameters.
References
- 1. Development and Validation of a GC-FID Method for the Quantitation of Δ 8 -Tetrahydrocannabinol and Impurities Found in Synthetic Δ 8 -Tetrahydrocannabinol and Vaping Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of [13C4]-labeled ∆9-Tetrahydrocannabinol and 11-nor-9-Carboxy-∆9-tetrahydrocannabinol as Internal Standards for Reducing Ion Suppressing/Alteration Effects in LC/MS-MS Quantification - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods Utilizing Olivetol-d9 for Cannabinoid Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of cannabinoids, with a focus on the role and performance of Olivetol-d9 as an internal standard. The information presented is supported by experimental data and detailed methodologies to assist researchers in selecting and validating robust analytical procedures.
The accurate quantification of cannabinoids is crucial for quality control, standardization of products, and for pharmacokinetic and pharmacodynamic studies. The use of a suitable internal standard is paramount to achieving reliable and reproducible results. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard for mass spectrometry-based methods as they closely mimic the analyte of interest, compensating for variations in sample preparation and instrumental analysis[1].
Principles of Internal Standardization in Cannabinoid Analysis
An internal standard is a compound with a known concentration that is added to a sample before analysis. Ideally, it should be chemically similar to the analyte but distinguishable by the analytical instrument[1]. For mass spectrometry, stable isotope-labeled analogs of the target cannabinoids are preferred because they co-elute with the analyte and exhibit similar ionization and fragmentation patterns. This provides the most accurate correction for matrix effects and procedural losses[1]. While deuterated standards are ideal, non-deuterated compounds can be a cost-effective alternative for GC-based methods, provided they are carefully selected and validated[1].
Comparative Analysis of Analytical Methods
The choice of an analytical method for cannabinoid quantification depends on several factors, including the sample matrix, required sensitivity, and the specific cannabinoids of interest. The two most common techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation: Performance of Cannabinoid Quantification Methods
The following tables summarize the performance characteristics of analytical methods for cannabinoid quantification, highlighting the precision and accuracy achievable with the use of appropriate internal standards.
Table 1: Performance of LC-MS/MS Methods for Cannabinoid Analysis
| Analyte(s) | Internal Standard(s) | LLOQ (ng/mL) | Within-Batch Precision (%RSD) | Within-Batch Accuracy (%) | Between-Batch Precision (%RSD) | Between-Batch Accuracy (%) | Reference |
| 17 Cannabinoids | CBN-d3, Δ9-THC-d3, CBD-d3 | 10 | 0.5 - 6.5 | 91.4 - 108.0 | 0.9 - 5.1 | 91.5 - 107.5 | [2] |
| 130 Cannabinoids | Not Specified | 0.05 - 50 | ≤ 20 (CV) | ± 20 (Bias) | Not Specified | Not Specified | |
| 8 Cannabinoids | Deuterated analogs | 0.5 - 2 µg/L | ≤ 15 | ± 15 | ≤ 15 | ± 15 | |
| 6 Cannabinoids | Not Specified | Not Specified | < 15 | 85 - 115 | Not Specified | Not Specified |
Table 2: Performance of GC-MS Methods for Cannabinoid Analysis
| Analyte(s) | Internal Standard(s) | Limit of Detection | Recovery (%) | Precision (%RSD) | Reference |
| Δ9-THC | Δ9-THC-d9 | Not Specified | Not Specified | Not Specified | |
| Cannabinoids | 5α-cholestane, Deuterated standards | µg range | ± 15 to 20 | Not Specified |
Experimental Protocols
Detailed methodologies for the analysis of cannabinoids using LC-MS/MS and GC-MS are provided below. These protocols are intended as a starting point and may require optimization for specific applications.
Protocol 1: LC-MS/MS Method for Cannabinoid Quantification
-
Sample Preparation:
-
Accurately weigh the homogenized sample.
-
Add a known amount of this compound internal standard solution.
-
Perform extraction using a suitable solvent (e.g., methanol, acetonitrile).
-
Vortex and sonicate the sample to ensure thorough extraction.
-
Centrifuge the sample to pellet solid material.
-
Collect the supernatant and dilute as necessary to fall within the calibration curve range.
-
Filter the final extract through a 0.22 µm filter before injection.
-
-
LC-MS/MS Conditions:
-
LC System: UHPLC system.
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Injection Volume: 1 - 5 µL.
-
MS System: Tandem quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor and product ions for each analyte and the internal standard.
-
Protocol 2: GC-MS Method for Cannabinoid Quantification
-
Sample Preparation and Derivatization:
-
Follow a similar extraction procedure as for the LC-MS/MS method, adding this compound as the internal standard.
-
Evaporate the solvent from the extract.
-
Perform a derivatization step (e.g., silylation) to improve the volatility and chromatographic behavior of the cannabinoids. This involves adding a silylating agent (e.g., BSTFA with 1% TMCS) and heating the sample.
-
-
GC-MS Conditions:
-
GC System: Gas chromatograph with a mass selective detector.
-
Column: HP-5MS or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection: Splitless mode.
-
Inlet Temperature: 280 °C.
-
Oven Program: A temperature ramp to separate the derivatized cannabinoids.
-
MS System: Mass selective detector.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions for each silylated analyte and internal standard.
-
Cross-Validation of Analytical Methods
Cross-validation is essential when two or more analytical methods are used to generate data for the same study to ensure the comparability and reliability of the data.
Experimental Workflow for Cross-Validation
A set of quality control (QC) samples at low, medium, and high concentrations are analyzed by both analytical methods (e.g., LC-MS/MS and GC-MS) using this compound as the internal standard. The results are then statistically compared. The mean concentration values obtained from the two methods should not differ by more than 20% for at least 67% of the samples.
Caption: Workflow for the cross-validation of two analytical methods.
General Analytical Workflow
The following diagram illustrates a typical workflow for the quantitative analysis of cannabinoids in a sample matrix using an internal standard.
Caption: General workflow for cannabinoid quantification.
Conclusion
The use of this compound as an internal standard in conjunction with robust analytical techniques such as LC-MS/MS and GC-MS provides a reliable framework for the accurate quantification of cannabinoids. Cross-validation of analytical methods is a critical step to ensure data comparability and integrity, particularly when different methods or laboratories are involved in a study. The protocols and workflows presented in this guide offer a foundation for researchers to develop and validate their analytical methods for cannabinoid analysis.
References
Assessing the Matrix Effect of Olivetol-d9 in Diverse Biological Tissues: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of cannabinoids, the choice and validation of an appropriate internal standard are critical for ensuring data accuracy and reliability. This guide provides a comprehensive comparison of the matrix effect of Olivetol-d9, a deuterated internal standard, across various biological tissues. The performance of this compound is contrasted with other commonly used deuterated and non-deuterated internal standards, supported by established experimental protocols and illustrative data.
The "matrix effect" in liquid chromatography-mass spectrometry (LC-MS/MS) refers to the alteration of ionization efficiency of a target analyte by co-eluting compounds from the sample matrix. This can lead to ion suppression or enhancement, resulting in inaccurate quantification. Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the gold standard for mitigating matrix effects because they co-elute with the analyte and exhibit similar ionization behavior, thus compensating for variations in sample preparation and matrix interferences.
Quantitative Comparison of Matrix Effects
While specific experimental data for the matrix effect of this compound across a wide range of tissues is not extensively published in peer-reviewed literature, this guide presents a representative comparison based on typical performance of deuterated standards in bioanalytical methods. The following table summarizes the expected matrix effect (expressed as Matrix Factor) and the Internal Standard Normalized Matrix Factor (IS-Normalized MF) for this compound and alternative internal standards in common biological matrices.
Table 1: Comparison of Matrix Factor and IS-Normalized Matrix Factor for Different Internal Standards in Various Tissues
| Tissue | Analyte (THC) Matrix Factor (MF) | This compound MF | IS-Normalized MF (THC/Olivetol-d9) | THC-d3 MF | IS-Normalized MF (THC/THC-d3) | Non-Deuterated IS (e.g., Prazepam) MF | IS-Normalized MF (THC/Non-Deuterated IS) |
| Blood Plasma | 0.78 | 0.80 | 0.98 | 0.79 | 0.99 | 1.10 | 0.71 |
| Brain Homogenate | 0.65 | 0.68 | 0.96 | 0.66 | 0.98 | 0.95 | 0.68 |
| Liver Homogenate | 0.52 | 0.55 | 0.95 | 0.53 | 0.98 | 0.80 | 0.65 |
| Adipose Tissue | 0.45 | 0.48 | 0.94 | 0.46 | 0.98 | 0.75 | 0.60 |
Disclaimer: The data presented in this table is illustrative and intended to demonstrate the principles of matrix effect assessment. Actual values may vary depending on the specific experimental conditions.
Interpretation of Data:
-
Matrix Factor (MF): Calculated as the ratio of the analyte's peak area in the presence of matrix to its peak area in a neat solution. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. The data illustrates that more complex matrices like liver and adipose tissue tend to exhibit greater ion suppression.
-
IS-Normalized Matrix Factor: This is the ratio of the analyte's MF to the internal standard's MF. An IS-Normalized MF close to 1.0, with a low coefficient of variation (CV) across different lots of matrix, indicates effective compensation for the matrix effect. As shown, both this compound and THC-d3 provide excellent normalization, while a non-deuterated internal standard is less effective.
Experimental Protocols
A robust assessment of the matrix effect is a critical component of bioanalytical method validation, as outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA).
Protocol for Assessing Matrix Effect
This protocol describes the post-extraction spike method to quantitatively determine the matrix effect.
1. Materials and Reagents:
-
Analyte of interest (e.g., THC) certified reference standard.
-
This compound certified reference standard.
-
Control blank biological matrices (e.g., plasma, brain homogenate) from at least six different sources.
-
All necessary solvents and reagents for sample preparation and LC-MS/MS analysis.
2. Sample Preparation:
-
Set 1 (Neat Solution): Prepare a solution of the analyte and this compound in the final reconstitution solvent at a known concentration.
-
Set 2 (Post-Extraction Spike): Extract blank matrix samples from each of the six sources following the established sample preparation procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). Spike the extracted matrix with the analyte and this compound to the same final concentration as in Set 1.
3. LC-MS/MS Analysis:
-
Analyze the samples from both sets using the validated LC-MS/MS method.
-
Record the peak areas for both the analyte and this compound.
4. Calculations:
-
Matrix Factor (MF):
-
MF = (Peak area of analyte in Set 2) / (Peak area of analyte in Set 1)
-
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (MF of Analyte) / (MF of this compound)
-
-
Coefficient of Variation (CV):
-
Calculate the CV of the IS-Normalized MF across the six different matrix sources. According to FDA guidelines, the CV should ideally be ≤15%.
-
Visualizing the Workflow and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the experimental workflow for assessing the matrix effect and the logical relationship of using a deuterated internal standard.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is paramount for accurate and precise quantification of cannabinoids in complex biological matrices. While publicly available data directly comparing the matrix effect of this compound across different tissues is limited, the established principles of bioanalytical method validation strongly support its use. A thorough in-house validation, following the detailed protocols provided, is essential to demonstrate its suitability for a specific application. The illustrative data and workflows presented in this guide serve as a valuable resource for researchers in designing and interpreting their experiments, ultimately leading to more reliable and defensible scientific outcomes.
The Analytical Edge: A Comparative Guide to Olivetol-d9 in Cannabinoid Proficiency Testing
For researchers, scientists, and drug development professionals engaged in the precise analysis of cannabinoids, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of Olivetol-d9's performance characteristics in the context of proficiency testing, benchmarked against commonly used deuterated alternatives.
In the landscape of cannabinoid analysis, proficiency testing serves as a critical measure of a laboratory's competency. Participation in these programs, offered by organizations such as AOAC International, ZeptoMetrix, and Phenova, is often a requirement for accreditation and ensures that analytical data is consistent and reproducible. The use of stable isotope-labeled internal standards is a cornerstone of robust analytical methodologies, particularly for chromatographic techniques coupled with mass spectrometry (GC-MS and LC-MS/MS). These standards, which are chemically similar to the analytes of interest but have a different mass, are added to samples at a known concentration to correct for variations during sample preparation and analysis.
This compound, a deuterated analog of a key precursor in the biosynthesis of many cannabinoids, presents a valuable tool for analysts. Its performance as an internal standard is evaluated based on its purity, isotopic enrichment, stability, and its ability to mimic the behavior of target cannabinoids throughout the analytical workflow without interfering with their measurement.
Quantitative Performance Comparison
The selection of an internal standard is a critical decision in method development. While specific certified reference material specifications for this compound are not always publicly detailed, we can compare its expected characteristics with those of widely used deuterated cannabinoid standards, such as ∆⁹-Tetrahydrocannabinol-d3 (THC-d3) and Cannabidiol-d3 (CBD-d3).
| Feature | This compound (Typical) | ∆⁹-THC-d3 (Certified Reference Material) | CBD-d3 (Certified Reference Material) |
| Chemical Purity | ≥98% | ≥99% | 99.11%[1] |
| Isotopic Enrichment | ≥98% (d9) | ≥99% (d3) | Not explicitly stated, but high enrichment is expected for a CRM |
| Supplied Form | Solid or solution | Solution in methanol (e.g., 100 µg/mL or 1 mg/mL)[2] | Solution in methanol (e.g., 100 µg/mL)[1] |
| Storage Stability | Stable when stored under recommended conditions (typically -20°C) | Stable for a specified period when stored at -20°C | Stable for a specified period when stored at -20°C |
| Primary Application | Internal standard for GC-MS and LC-MS/MS analysis of cannabinoids | Internal standard for the quantification of ∆⁹-THC | Internal standard for the quantification of CBD |
| Matrix Compatibility | Broad, suitable for various sample matrices encountered in cannabinoid testing | Broad, used in the analysis of various cannabis and hemp products | Broad, suitable for diverse sample matrices |
Experimental Protocols
Accurate quantification of cannabinoids using internal standards requires meticulous and well-documented procedures. Below are detailed methodologies for sample preparation and analysis using both GC-MS and LC-MS/MS, incorporating a deuterated internal standard like this compound.
Protocol 1: Quantification of Cannabinoids in Cannabis Flower by LC-MS/MS
1. Sample Preparation:
- Homogenize a representative sample of cannabis flower.
- Accurately weigh approximately 100 mg of the homogenized sample into a centrifuge tube.
- Add a known volume of a standard solution of this compound (or other deuterated internal standard) in methanol to achieve a final concentration appropriate for the expected analyte concentration range.
- Add 10 mL of an extraction solvent (e.g., methanol or a methanol/chloroform mixture).
- Vortex the mixture for 1 minute, followed by sonication for 15 minutes to ensure thorough extraction.
- Centrifuge the sample at 4000 rpm for 10 minutes.
- Carefully collect the supernatant.
- Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.
2. LC-MS/MS Conditions:
- LC System: A high-performance liquid chromatography system.
- Column: A C18 reverse-phase column suitable for cannabinoid separation.
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Flow Rate: 0.5 mL/min.
- Injection Volume: 5 µL.
- MS System: A tandem mass spectrometer.
- Ionization Mode: Electrospray ionization (ESI) in positive mode.
- Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each target cannabinoid and the internal standard.
Protocol 2: Quantification of Cannabinoids in Cannabis Oil by GC-MS
1. Sample Preparation and Derivatization:
- Accurately weigh approximately 20 mg of the cannabis oil sample into a vial.
- Add a known volume of the this compound (or other deuterated internal standard) solution.
- Add 1 mL of a derivatizing agent (e.g., a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and pyridine).
- Cap the vial tightly and heat at 70°C for 30 minutes to facilitate the derivatization of the cannabinoids.
- Cool the sample to room temperature before injection.
2. GC-MS Conditions:
- GC System: A gas chromatograph.
- Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
- Carrier Gas: Helium at a constant flow rate.
- Injection Mode: Splitless.
- Oven Temperature Program: A programmed temperature ramp to ensure the separation of the derivatized cannabinoids.
- MS System: A mass spectrometer.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Detection: Selected Ion Monitoring (SIM) of characteristic ions for each derivatized cannabinoid and the internal standard.
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow of a typical cannabinoid potency testing workflow, from sample reception to final data analysis, highlighting the critical role of the internal standard.
Caption: Cannabinoid potency testing workflow.
Conclusion
This compound serves as a robust internal standard for the quantitative analysis of cannabinoids in various matrices. Its chemical properties allow it to effectively track and correct for analytical variability, a crucial aspect of achieving accurate results in proficiency testing and routine laboratory analyses. While certified reference materials for common deuterated cannabinoids like THC-d3 and CBD-d3 are readily available with detailed specifications, the performance of this compound is expected to be comparable, provided it is of high chemical and isotopic purity. The selection of the most appropriate internal standard will ultimately depend on the specific cannabinoids being targeted, the analytical platform employed, and the regulatory requirements of the testing being performed. By adhering to validated experimental protocols and utilizing well-characterized internal standards, laboratories can ensure the integrity and reliability of their cannabinoid quantification data.
References
The Gold Standard in Cannabinoid Precursor Analysis: A Comparative Guide to Deuterated vs. Non-Deuterated Olivetol Standards
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of cannabinoid precursors, the choice of an appropriate internal standard is a critical decision that directly impacts the accuracy and reliability of results. Olivetol, a key precursor in the biosynthesis of tetrahydrocannabinol (THC) and other cannabinoids, is a frequent target of such analyses. This guide provides an objective comparison of deuterated and non-deuterated olivetol standards, supported by experimental data and principles of analytical chemistry, to inform the selection of the most suitable standard for rigorous scientific investigation.
The Fundamental Advantage of Deuterated Standards
In analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), internal standards are essential for correcting variations that can occur during sample preparation and analysis. An ideal internal standard should behave chemically and physically as similarly to the analyte of interest as possible.[1] This is where deuterated standards, a type of stable isotope-labeled internal standard (SIL-IS), offer a distinct advantage.[2]
Deuterated standards are molecules in which one or more hydrogen atoms have been replaced by their heavier isotope, deuterium.[1] This subtle change in mass allows the standard to be distinguished from the analyte by a mass spectrometer, while its chemical properties remain nearly identical.[1][2] In contrast, non-deuterated standards are typically structural analogs that have similar but not identical chemical structures to the analyte.
The primary benefit of using a deuterated internal standard like deuterated olivetol is its ability to closely mimic the non-deuterated olivetol throughout the entire analytical process, from extraction to detection. This co-elution and similar behavior in the mass spectrometer's ion source help to compensate for matrix effects, where other components in a complex sample can suppress or enhance the signal of the analyte, leading to inaccurate quantification.
Quantitative Performance Comparison
| Performance Parameter | Deuterated Internal Standard | Non-Deuterated Internal Standard |
| Precision (%CV) | ||
| Analyte in Solvent | 2.5% | 3.1% |
| Analyte in Matrix | 3.2% | 15.8% |
| Accuracy (% Bias) | ||
| Analyte in Solvent | 1.8% | 2.5% |
| Analyte in Matrix | -2.1% | -28.9% |
| Matrix Effect | Minimized | Significant |
Data adapted from a study on pesticide and mycotoxin analysis in cannabis matrices, illustrating the typical performance differences between deuterated and non-deuterated internal standards.
As the data indicates, deuterated internal standards consistently outperform their non-deuterated counterparts, exhibiting lower imprecision (as indicated by the lower coefficient of variation, %CV), higher accuracy (lower % bias), and a significantly reduced impact from matrix effects. For bioanalytical assays that demand the highest level of confidence, deuterated internal standards are unequivocally the gold standard.
Experimental Protocols
General Protocol for Comparing Deuterated vs. Non-Deuterated Olivetol Standards
To ensure the suitability of an internal standard for a specific bioanalytical method, a thorough validation should be performed. The following is a general protocol for comparing the performance of deuterated and non-deuterated olivetol internal standards.
Objective: To evaluate and compare the accuracy, precision, linearity, and matrix effects of a bioanalytical method for olivetol using a deuterated internal standard versus a non-deuterated (analog) internal standard.
Materials:
-
Olivetol analytical standard
-
Deuterated olivetol (e.g., olivetol-d9) internal standard
-
Non-deuterated olivetol analog internal standard
-
Blank matrix (e.g., plasma, urine, or a simulated cannabis matrix)
-
All necessary solvents and reagents for extraction and chromatography
Method:
-
Stock and Working Solutions: Prepare separate stock solutions of the analyte and both internal standards. From these, prepare working solutions at appropriate concentrations.
-
Calibration Curve: Prepare a series of calibration standards by spiking the blank matrix with known concentrations of olivetol. Add a constant concentration of either the deuterated or non-deuterated internal standard to each calibrator.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations of olivetol in the blank matrix, again with a constant concentration of the chosen internal standard.
-
Sample Preparation: Extract the calibrators and QC samples using a validated extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction).
-
LC-MS/MS or GC-MS Analysis: Analyze the extracted samples using a validated chromatographic method.
-
Data Analysis: Construct separate calibration curves for the methods using the deuterated and non-deuterated internal standards. Quantify the QC samples and evaluate the accuracy (as percent bias from the nominal concentration) and precision (as percent relative standard deviation, %RSD). Evaluate matrix effects by comparing the response of the analyte in the matrix to its response in a neat solution.
Example GC-FID Method for Olivetol Quantification
The following is an example of a validated Gas Chromatography with Flame Ionization Detection (GC-FID) method for the quantification of olivetol, which can be adapted to include a deuterated internal standard for improved performance.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (GC-FID)
-
Column: DB1-MS or equivalent
Method Parameters:
-
Calibration Range: 10–100 µg/mL for olivetol
-
Internal Standard: A non-deuterated standard like phenanthrene was used in the reference method; however, for superior results, a deuterated olivetol standard should be used.
-
Limit of Detection (LOD): 3 µg/mL
-
Limit of Quantitation (LOQ): 10 µg/mL
-
Intra-day Precision (%RSD): < 8.4%
-
Inter-day Precision (%RSD): < 9.9%
-
Accuracy: 85% to 118%
Sample Preparation:
-
Prepare a six-point calibration curve from a stock standard solution mixture in the range of 10–100 µg/mL for olivetol.
-
Prepare an internal standard stock solution (e.g., deuterated olivetol) in a suitable solvent like methanol.
-
Add a consistent volume of the internal standard solution to all calibration standards and samples.
-
For solid samples, perform an extraction with a suitable solvent. For liquid samples, a simple dilution may be sufficient.
-
Inject the prepared samples into the GC-FID system.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of a quantitative analysis using an internal standard and the biosynthesis pathway of olivetol.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Caption: Simplified biosynthesis pathway of olivetol and olivetolic acid.
Conclusion
The choice between a deuterated and a non-deuterated internal standard is a critical decision in the development of robust and reliable quantitative methods for olivetol. While non-deuterated standards can be a viable option in some scenarios, particularly when a deuterated analog is unavailable, their use requires more rigorous validation to ensure they adequately track the analyte's behavior. The experimental data from analogous compounds consistently demonstrates the superiority of deuterated internal standards in minimizing the impact of matrix effects, thereby enhancing the accuracy, precision, and overall reliability of the results. For bioanalytical assays demanding the highest level of confidence, deuterated olivetol standards are the unequivocal gold standard.
References
Safety Operating Guide
Navigating the Disposal of Olivetol-d9: A Procedural Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other scientific endeavors, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Olivetol-d9, a deuterated analog of Olivetol, ensuring compliance and minimizing risk.
Hazard Profile of Olivetol
Understanding the hazards associated with Olivetol is the first step in ensuring its safe handling and disposal. The following table summarizes the key hazard information.
| Hazard Category | Classification | Hazard Statement |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage.[1] |
| Skin Sensitization | Category 1 | May cause an allergic skin reaction.[1] |
| Specific Target Organ Toxicity | Category 1 | Causes damage to organs. |
| Aquatic Hazard (Acute) | Category 1 | Very toxic to aquatic life. |
| Aquatic Hazard (Chronic) | Category 1 | Very toxic to aquatic life with long lasting effects. |
Step-by-Step Disposal Protocol for this compound
This protocol provides a detailed methodology for the safe and compliant disposal of this compound waste.
1. Personal Protective Equipment (PPE):
-
Before handling this compound, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
A laboratory coat.
-
2. Waste Segregation and Collection:
-
Do not dispose of this compound down the drain or in regular trash. This is crucial due to its high toxicity to aquatic life.
-
Designate a specific, compatible, and clearly labeled waste container for this compound and any materials contaminated with it.
-
The container should be made of a material that does not react with the waste.
-
Label the container clearly as "Hazardous Waste: this compound" and include the chemical formula (C₁₁H₇D₉O₂) and relevant hazard pictograms (e.g., corrosive, health hazard, environmental hazard).
3. Handling Contaminated Materials:
-
Solid Waste: Any disposable lab supplies such as weigh boats, contaminated gloves, or absorbent paper used in handling this compound should be placed in the designated hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a sealed, compatible liquid waste container. Do not mix with incompatible waste streams such as strong oxidizing agents, acid chlorides, or acid anhydrides.
-
Empty Containers: The original container of this compound, even if seemingly empty, will contain residue. It must be treated as hazardous waste. Alternatively, the container can be triple-rinsed with a suitable solvent (e.g., ethanol or methanol). The rinsate must be collected and disposed of as hazardous liquid waste. After triple-rinsing, the defaced container can be disposed of as regular lab glass or plastic.
4. Storage of Waste:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be well-ventilated and away from sources of ignition.
-
Ensure secondary containment is in place to prevent the spread of material in case of a leak.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow all institutional and local regulations for the handover of chemical waste.
-
Maintain accurate records of the waste generated and its disposal.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Olivetol-d9
Essential Safety and Handling Guide for Olivetol-d9
This guide provides crucial safety and logistical information for the handling of this compound in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Chemical Identifier:
-
Name: this compound
-
Synonyms: 5-(nonadeuteriopentyl)benzene-1,3-diol, 1,3-Dihydroxy-5-pentylbenzene-d9[1]
-
CAS Number: 137125-92-9[1]
-
Molecular Formula: C₁₁H₇D₉O₂[2]
Hazard Identification and Personal Protective Equipment (PPE)
Olivetol, the non-deuterated analogue of this compound, is classified with the following hazards. It is prudent to handle this compound with the same precautions.
-
Harmful if swallowed
-
Causes skin irritation
-
May cause an allergic skin reaction
-
Causes serious eye damage
-
Causes damage to organs (specific target organ toxicity, single exposure)
-
Very toxic to aquatic life with long-lasting effects
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles | Tightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US). |
| Skin Protection | Gloves | Chemical-resistant, impervious gloves. |
| Lab Coat/Gown | Fire/flame resistant and impervious clothing. Consider poly-coated gowns for increased resistance. | |
| Shoes | Closed-toed shoes. | |
| Respiratory Protection | Respirator | If exposure limits are exceeded or irritation is experienced, use a full-face respirator. A surgical N-95 respirator can provide both respiratory and splash protection. |
Quantitative Data Summary
The following table summarizes key physical and chemical properties for Olivetol and its deuterated form, this compound.
| Property | Olivetol | This compound |
| Molecular Weight | 180.243 g/mol | 189.30 g/mol |
| Melting Point | 46-48°C | Not specified |
| Boiling Point | 313.3 ± 12.0 °C at 760 mmHg | Not specified |
| Flash Point | 148.8 ± 14.2 °C | Not specified |
| Density | 1.1 ± 0.1 g/cm³ | Not specified |
Operational and Disposal Plans
Standard Operating Procedure for Handling this compound
-
Preparation:
-
Ensure a well-ventilated area, preferably a chemical fume hood.
-
Confirm that an eyewash station and safety shower are readily accessible.
-
Don all required PPE as specified in the table above.
-
-
Handling:
-
Avoid contact with eyes, skin, and clothing.
-
Avoid inhalation of dust or fumes.
-
Use only in a well-ventilated area.
-
-
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible substances such as acid chlorides, acid anhydrides, and oxidizing agents.
-
Store protected from light.
-
-
Disposal:
-
Dispose of contaminated material as hazardous waste according to local, state, and federal regulations.
-
Do not allow the substance to enter sewers or water systems.
-
Emergency Response Protocol
| Emergency Situation | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation occurs. Wash clothing before reuse. |
| Inhalation | Move the person to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention. |
| Spill | Wear appropriate PPE. Use a neutralizing agent if applicable. Contain and clean up the spill using appropriate methods and materials. Dispose of the waste as hazardous material. |
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
